Deamino-NAD
Descripción
Propiedades
Número CAS |
1851-07-6 |
|---|---|
Fórmula molecular |
C21H27N6O15P2+ |
Peso molecular |
665.4 g/mol |
Nombre IUPAC |
[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1 |
Clave InChI |
DGVSIBCCYUVRNA-UHFFFAOYSA-O |
SMILES isomérico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deaminocozymase; Nicotinamide-hypoxanthine dinucleotide; Desamino-DPN; Deamino-NAD; Deamino DPN; Deamino NAD. |
Origen del producto |
United States |
Foundational & Exploratory
The Final Step of NAD+ Synthesis: A Technical Guide to NAD+ Synthetase in the Conversion of Deamino-NAD+
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling pathways. The final, committing step in the de novo and Preiss-Handler pathways of NAD+ biosynthesis is the amidation of nicotinic acid adenine dinucleotide (NAAD+, or deamino-NAD+) to NAD+. This essential reaction is catalyzed by NAD+ synthetase (NADS). Understanding the function, kinetics, and regulation of this enzyme is paramount for fields ranging from metabolic engineering to therapeutic development. This guide provides an in-depth examination of the biochemical function of NAD+ synthetase, its classification, kinetic properties, and the experimental protocols used for its characterization.
Biochemical Mechanism and Function
NAD+ synthetase (EC 6.3.1.5 and EC 6.3.5.1) catalyzes the ATP-dependent conversion of this compound+ to NAD+. The reaction proceeds in a two-step mechanism. First, the carboxyl group of the nicotinic acid moiety of this compound+ attacks the α-phosphate of ATP, forming a high-energy adenylated intermediate (NAAD-AMP) and releasing pyrophosphate (PPi). In the second step, a nitrogen source—either ammonia (B1221849) or glutamine-derived ammonia—acts as a nucleophile, attacking the activated carboxyl carbon to form an amide bond, thereby releasing NAD+ and AMP.[1][2] This final step is crucial as it completes the synthesis of the biologically active coenzyme.
Classification by Nitrogen Source
NAD+ synthetases are broadly classified into two families based on their preferred nitrogen donor.[3][4]
-
Ammonia-dependent NADS (EC 6.3.1.5): These enzymes, often found in bacteria and archaea, utilize free ammonia (NH₃) as the nitrogen donor.[5] They are typically homodimeric proteins with a single synthetase domain.[2]
-
Glutamine-dependent NADS (EC 6.3.5.1): Found in all eukaryotes, including humans (NADSYN1), and many bacteria, these enzymes use glutamine as the nitrogen source.[3][4] They possess an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to glutamate (B1630785) and ammonia. This ammonia is then channeled through an internal, solvent-inaccessible tunnel to the synthetase active site, a mechanism that ensures high local ammonia concentration and prevents its diffusion.[4] This intramolecular channeling is a hallmark of the glutamine amidotransferase (GAT) superfamily.[4]
Role in NAD+ Biosynthetic Pathways
NADS catalyzes the final reaction in two of the three major NAD+ biosynthetic pathways.
-
The De Novo Pathway: This pathway synthesizes NAD+ from the amino acid tryptophan. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid, which is then transformed into this compound+. NADS completes this pathway by amidating this compound+.
-
The Preiss-Handler Pathway: This pathway utilizes dietary nicotinic acid (a form of vitamin B3). Nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) and then to this compound+. Again, NADS performs the final amidation step.
Notably, the primary route for maintaining NAD+ levels in mammals is the Salvage Pathway, which recycles nicotinamide (NAM) produced by NAD+-consuming enzymes. This pathway does not involve this compound+ or NADS. The existence of distinct pathways highlights the metabolic flexibility of cells and presents opportunities for targeted therapeutic intervention, as some pathogens rely exclusively on pathways requiring NADS.[3]
Quantitative Analysis: Enzyme Kinetics
The kinetic parameters of NAD+ synthetase vary depending on the organism and the specific isoform. These values are critical for understanding enzyme efficiency, substrate preference, and for the design of specific inhibitors.
| Enzyme Source | Type | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human (NADSYN1) [3] | Glutamine-dep. | NaAD | 140 | - | - |
| ATP | 150 | - | - | ||
| Glutamine | 310 | - | - | ||
| Ammonia | 13,000 | - | - | ||
| Human (NADSYN2) [3] | Ammonia-dep. | NaAD | 100 | - | - |
| ATP | 120 | - | - | ||
| Ammonia | 2,700 | - | - | ||
| M. tuberculosis [4] | Glutamine-dep. | NaAD | 150 | - | - |
| ATP | 450 | - | - | ||
| Glutamine | 170 | - | - | ||
| B. anthracis [6] | Ammonia-dep. | NaAD | 240 ± 20 | 2.5 ± 0.1 | 1.0 x 104 |
| ATP | 140 ± 10 | 2.5 ± 0.1 | 1.8 x 104 | ||
| NH₄Cl | 2,000 ± 200 | 2.5 ± 0.1 | 1.3 x 103 | ||
| F. tularensis [6] | Ammonia-dep. | NaAD | 5,800 ± 500 | 1.4 ± 0.1 | 2.4 x 102 |
| ATP | 110 ± 10 | 1.4 ± 0.1 | 1.3 x 104 | ||
| NH₄Cl | 1,200 ± 100 | 1.4 ± 0.1 | 1.2 x 103 | ||
| Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ion concentration). Data presented is for comparative purposes. "-" indicates data not reported in the cited source. |
Experimental Protocols
Purification of Recombinant NAD+ Synthetase
For kinetic and structural studies, a pure enzyme preparation is required. A common method involves the expression of a hexahistidine-tagged (6xHis-tagged) recombinant protein in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Methodology:
-
Cloning and Expression: The gene encoding NADS is cloned into an expression vector (e.g., pET series) with an N- or C-terminal 6xHis tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: Grow transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.
-
Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic acid) resin column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the 6xHis-tagged NADS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Dialysis: Remove imidazole and exchange the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess protein purity using SDS-PAGE. Concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Continuous Spectrophotometric Enzyme Activity Assay
The activity of NADS can be monitored continuously by coupling the production of NAD+ to a second, NAD+-dependent dehydrogenase reaction that results in a change in absorbance. A common coupling enzyme is alcohol dehydrogenase (ADH), which reduces NAD+ to NADH, a species that absorbs light at 340 nm.
Principle:
-
Reaction 1 (NADS): this compound+ + ATP + NH₃ → NAD+ + AMP + PPi
-
Reaction 2 (ADH): NAD+ + Ethanol (B145695) → NADH + Acetaldehyde + H+
The rate of NADH production (measured as the increase in A₃₄₀) is directly proportional to the rate of NAD+ production by NADS, provided NADS is the rate-limiting step.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate Mix: Prepare a concentrated stock solution in assay buffer containing this compound+, ATP, MgCl₂, and a nitrogen source (e.g., (NH₄)₂SO₄ or L-glutamine).
-
Coupling Enzyme Mix: Prepare a solution containing excess alcohol dehydrogenase and ethanol in assay buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at a constant temperature (e.g., 37°C).
-
In a 1 mL cuvette, combine the assay buffer, substrate mix, and coupling enzyme mix.
-
Initiate the reaction by adding a small volume of the purified NADS enzyme solution.
-
Immediately mix by inversion and begin monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial linear rate of reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) of NADS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD+ per minute under the specified conditions.
-
Relevance in Drug Development
The NAD+ biosynthetic machinery is a validated target for antimicrobial drug development.[3][7] While human cells primarily rely on the salvage pathway using nicotinamide, many pathogenic bacteria, including Mycobacterium tuberculosis, depend on the de novo or Preiss-Handler pathways for survival, making NADS an essential enzyme.[3][4] This metabolic difference creates a therapeutic window, allowing for the design of NADS inhibitors that are selective for the pathogen's enzyme over any human orthologs. Such inhibitors could effectively starve the pathogen of the essential NAD+ coenzyme, leading to a bactericidal effect.[7]
Conclusion
NAD+ synthetase is a fundamentally important enzyme, serving as the gatekeeper for the final stage of de novo and Preiss-Handler NAD+ production. Its intricate two-step mechanism, diverse strategies for nitrogen acquisition, and critical position in metabolism make it a subject of intense scientific interest. The quantitative kinetic data and detailed experimental protocols provided herein offer a foundation for researchers to further explore the function of this enzyme, its role in cellular homeostasis, and its potential as a target for novel therapeutics.
References
- 1. NH3-dependent NAD+ synthetase from Bacillus subtilis at 1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of NH3-dependent NAD+ synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular identification of human glutamine- and ammonia-dependent NAD synthetases. Carbon-nitrogen hydrolase domain confers glutamine dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of active site coupling in glutamine-dependent NAD(+) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ synthase - Wikipedia [en.wikipedia.org]
- 6. Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Regulation of Bacillus subtilis NAD Kinase by Quinolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of deamino-NAD accumulation
An In-depth Technical Guide on the Biological Significance of Deamino-NAD Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, energy production, and a vast array of signaling processes. Its roles extend from being a critical hydride carrier in redox reactions to serving as a substrate for key enzyme families like sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157.[1][2][3][4][5] These NAD+-consuming enzymes regulate critical cellular functions, including DNA repair, chromatin remodeling, cellular senescence, and immune responses.[3][6]
The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption.[2][4] Mammalian cells utilize three primary pathways for NAD+ synthesis: the de novo pathway from tryptophan, the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR), and the Preiss-Handler pathway from nicotinic acid (NA).[2][4][6] Within the Preiss-Handler pathway, nicotinic acid adenine dinucleotide, commonly known as this compound (NaAD), serves as the immediate precursor to NAD+.
While NAD+ metabolism is extensively studied, the specific biological consequences of the accumulation of its precursor, NaAD, are less characterized. This technical guide provides a comprehensive overview of the known biological significance of NaAD, its metabolic context, and the implications of its accumulation. We will delve into the enzymatic pathways governing its concentration, quantitative data on related enzyme kinetics, detailed experimental protocols for its measurement, and the potential roles of NaAD accumulation in health and disease.
The Central Role of this compound in the Preiss-Handler Pathway
This compound (NaAD) is an essential intermediate in the Preiss-Handler pathway, which converts dietary nicotinic acid (NA), a form of vitamin B3, into NAD+. The accumulation of NaAD is indicative of a bottleneck at the final step of this pathway, a reaction catalyzed by NAD+ synthetase (NADS).
The pathway proceeds as follows:
-
Nicotinate Phosphoribosyltransferase (NAPRT) converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN).
-
Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) , of which three isoforms exist (NMNAT1-3) with distinct subcellular localizations, then adenylates NaMN to form this compound (NaAD).[2][4]
-
NAD+ Synthetase (NADS) catalyzes the final, ATP-dependent amidation of NaAD to NAD+, utilizing glutamine or ammonia (B1221849) as a nitrogen source.[4]
Dysfunction or inhibition of NADS is the primary cause of NaAD accumulation. This disruption leads to a decrease in NAD+ production from the Preiss-Handler pathway, potentially impacting the total cellular NAD+ pool.
Caption: The Preiss-Handler pathway converts Nicotinic Acid to NAD+.
Biological and Pathological Significance of NaAD Accumulation
The accumulation of NaAD is not just a marker of a blocked biosynthetic pathway; it has direct and indirect biological consequences.
Indirect Effects via NAD+ Depletion
The most significant consequence of NaAD accumulation is the failure to produce NAD+, leading to a potential depletion of the total NAD+ pool. A decline in the NAD+/NADH ratio and the overall NAD+ concentration can lead to numerous pathologies.[2][7]
-
Metabolic Disorders: Reduced NAD+ impairs mitochondrial function and cellular energy metabolism, contributing to obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2]
-
Neurodegeneration: NAD+ is critical for neuronal health, and its depletion is linked to Alzheimer's, Parkinson's, and other neurodegenerative disorders.[6][8]
-
Aging: A hallmark of aging is a progressive decline in tissue NAD+ levels, which is associated with genomic instability, mitochondrial dysfunction, and chronic inflammation.[3][9][10][11] The NADase CD38 has been identified as a key driver of this age-related NAD+ decline.[9][10][12]
-
Impaired DNA Repair: PARPs are NAD+-dependent enzymes crucial for repairing DNA single-strand breaks. Reduced NAD+ levels can compromise their activity, leading to the accumulation of DNA damage.[2][6]
Caption: Logical flow from NaAD accumulation to broad pathological outcomes.
Direct Enzymatic Interactions of NaAD
Beyond its role as a precursor, NaAD can interact with other enzymes. It is a structural analog of NAD+ and can act as a substrate or inhibitor for various dehydrogenases.[13]
Table 1: Kinetic Parameters of this compound with Dehydrogenases
| Enzyme | Organism/Tissue | Role of NaAD | Km | Kd | Citation |
|---|---|---|---|---|---|
| Glyceraldehyde 3-phosphate dehydrogenase (GPDH) | Rabbit Muscle | Substrate | 2300 µM | 112 µM | [13] |
| NAD deamidating enzyme | Aspergillus oryzae | Inhibitor | - | - |[14] |
Note: The reported Km and Kd values for GPDH with NaAD are significantly higher than for NAD+, indicating a much lower affinity. However, under conditions of high NaAD accumulation, this interaction could become physiologically relevant, potentially competing with NAD+ and interfering with glycolysis.
Quantitative Analysis of this compound
Accurate quantification of NaAD and other NAD+ metabolites is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[15][16][17]
Tissue-Specific Accumulation of NaAD
While comprehensive data on absolute NaAD concentrations are sparse, studies on NAD+ metabolism have noted its presence. For instance, in mouse lung and skeletal muscle where NADS activity is rate-limiting, NaAD has been observed to accumulate, highlighting tissue-specific differences in NAD+ biosynthetic fluxes.[5] Isotope tracer studies are powerful tools for measuring the flux through NAD+ synthesis and breakdown pathways, providing a dynamic view of metabolite levels.[18][19][20]
Experimental Protocol: LC-MS/MS Quantification of NaAD
This protocol provides a methodology for the extraction and quantification of NaAD from biological samples, adapted from established methods for NAD+ metabolome analysis.[15][16][21]
Objective: To accurately measure the concentration of this compound (NaAD) in cell or tissue samples.
Materials:
-
Samples: Cultured cells or frozen tissue.
-
Reagents: HPLC-grade methanol, Milli-Q water, this compound standard (Sigma-Aldrich or equivalent).
-
Extraction Buffer: 75% Methanol, pre-chilled to -80°C.
-
Equipment: Homogenizer, refrigerated centrifuge, LC-MS/MS system with a HILIC column (e.g., Hypercarb).
Methodology:
-
Sample Preparation (on ice):
-
Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Add 1 mL of -80°C extraction buffer per 1-2 million cells. Scrape cells and collect the lysate.
-
Tissues: Weigh 20-30 mg of frozen tissue. Add 500 µL of -80°C extraction buffer. Homogenize thoroughly using a bead beater or similar device.
-
-
Extraction:
-
Vortex the lysate/homogenate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Analysis (LC-MS/MS):
-
Chromatography: Use a HILIC column for separation of polar metabolites. An alkaline separation method is typically used for NaAD and other NAD+ metabolites.[15]
-
Column: Hypercarb (e.g., 1mm x 100mm).
-
Flow Rate: 0.08 mL/min.
-
Column Temperature: 60°C.
-
Mobile Phases: Use a gradient elution with appropriate aqueous and organic mobile phases containing modifiers like ammonium (B1175870) carbonate or ammonium hydroxide (B78521) to ensure proper separation and ionization.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) for quantification.
-
NaAD Transition (m/z): The specific parent and fragment ion masses for NaAD should be determined by infusing a pure standard. Based on its structure, the transition would be similar to NAD+ (e.g., monitoring the fragmentation of the protonated molecule).
-
-
-
Quantification:
-
Prepare a standard curve by making serial dilutions of the NaAD standard in the extraction buffer (e.g., 0.1 to 200 µM).[15]
-
Process the standards in the same manner as the samples.
-
Calculate the concentration of NaAD in the samples by interpolating their peak areas against the standard curve.
-
Normalize the final concentration to the initial cell number or tissue weight.
-
Caption: Workflow for measuring NaAD from biological samples via LC-MS/MS.
This compound in Signaling
While NAD+ is a well-established signaling molecule, primarily through its consumption by sirtuins and PARPs, and its conversion to the calcium-mobilizing messenger cyclic ADP-ribose (cADPR) by CD38, a direct signaling role for NaAD has not been clearly established.[12][22][23] However, its structural similarity to NAD+ suggests a potential to modulate NAD+-dependent signaling pathways, possibly through competitive inhibition of NAD+-binding sites on enzymes. Furthermore, extracellular NAD+ itself can act as a signaling molecule to regulate intracellular calcium levels, a process often mediated by CD38.[24][25] Whether accumulated intracellular NaAD could be transported extracellularly and exert similar effects is currently unknown and represents an area for future investigation.
Conclusion and Future Directions
This compound (NaAD) is a critical intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Its accumulation serves as a direct indicator of a bottleneck in this pathway, most notably due to the dysfunction of the enzyme NAD+ synthetase. The primary biological significance of NaAD accumulation appears to be indirect, stemming from the consequent reduction in NAD+ synthesis. This can disrupt the cellular NAD+ pool, leading to widespread metabolic and signaling defects implicated in aging and a variety of diseases.
While direct biological effects of NaAD are less understood, its ability to interact with dehydrogenases suggests a potential for competitive inhibition under conditions of significant accumulation. The development and application of robust quantitative methods, such as LC-MS/MS, are essential for accurately determining the levels of NaAD in various tissues and disease states.
Future research should focus on:
-
Quantifying NaAD levels: Establishing baseline concentrations of NaAD in different human and animal tissues in both healthy and diseased states.
-
Investigating NADS regulation: Understanding the mechanisms that regulate the expression and activity of NAD+ synthetase.
-
Direct signaling roles: Exploring whether NaAD has any direct signaling functions, such as modulating ion channels or acting as a ligand for unknown receptors.
-
Therapeutic targeting: Assessing whether modulating NaAD levels or targeting NADS could be a viable therapeutic strategy for diseases characterized by perturbed NAD+ homeostasis.
A deeper understanding of the biological consequences of this compound accumulation will provide valuable insights into the intricate regulation of the "NAD-world" and may unveil new therapeutic opportunities for a range of metabolic and age-related diseases.
References
- 1. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ homeostasis in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ may shield brain from degenerative effects of Alzheimer’s disease [nutritioninsight.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldmanlaboratories.com [goldmanlaboratories.com]
- 12. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jinfiniti.com [jinfiniti.com]
- 18. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Calcium mobilizing second messengers derived from NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extracellular NAD(+) induces calcium signaling and apoptosis in human osteoblastic cells [pubmed.ncbi.nlm.nih.gov]
- 25. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
Deamino-NAD⁺: An In-depth Technical Guide to its Role as an Intermediate in the NAD⁺ Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways that govern cellular health and longevity. The maintenance of cellular NAD⁺ pools is paramount, achieved through a dynamic balance of de novo synthesis, consumption, and salvage pathways. While the salvage of nicotinamide (NAM) is a well-established route for NAD⁺ regeneration, the role of deamino-NAD⁺ (nicotinic acid adenine dinucleotide, NaAD) as a key intermediate, particularly within the context of the salvage pathway, is of growing interest for its implications in health and disease. This technical guide provides a comprehensive overview of this compound⁺ metabolism, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development endeavors in this area.
This compound⁺ in the Landscape of NAD⁺ Metabolism
This compound⁺ is not merely a byproduct of the de novo synthesis pathway but also a crucial node connecting different branches of NAD⁺ metabolism. Its formation and conversion are central to the Preiss-Handler pathway and represent a potential flux point within the broader NAD⁺ salvage network.
The canonical NAD⁺ salvage pathway primarily recycles nicotinamide (NAM) back to NAD⁺ via nicotinamide mononucleotide (NMN). However, the deamidation of NAD⁺-related metabolites can lead to the formation of their nicotinic acid (NA) counterparts, which are then channeled through the Preiss-Handler pathway. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by nicotinate (B505614) phosphoribosyltransferase (NAPRT). Subsequently, nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) enzymes catalyze the adenylation of NaMN to form this compound⁺. Finally, NAD⁺ synthetase (NADSYN1) amidates this compound⁺ to generate NAD⁺, completing the pathway.
The significance of this route is underscored by the dual substrate specificity of NMNAT enzymes, which can utilize both NMN and NaMN. This allows the cell to salvage both nicotinamide and nicotinic acid precursors to maintain its NAD⁺ supply.
Key Enzymes in this compound⁺ Metabolism
The flux through the this compound⁺ intermediate is orchestrated by a series of key enzymes, each presenting a potential target for therapeutic intervention.
Quinolinate Phosphoribosyltransferase (QPRT)
In the de novo synthesis pathway, QPRT (EC 2.4.2.19) is a pivotal enzyme that converts quinolinic acid to NaMN, the precursor of this compound⁺. While technically part of the de novo route, its product directly feeds into the final steps of the Preiss-Handler pathway, making it relevant to the overall production of this compound⁺.
Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT)
The NMNAT family of enzymes (EC 2.7.7.1) is central to the formation of this compound⁺ from NaMN. Humans express three major isoforms (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively). Their ability to utilize both NMN and NaMN as substrates is a critical determinant of the metabolic flow towards either direct NAD⁺ synthesis or through the this compound⁺ intermediate.
NAD⁺ Synthetase (NADSYN1)
NADSYN1 (EC 6.3.5.1) catalyzes the final, irreversible step in the synthesis of NAD⁺ from this compound⁺. This ATP-dependent amidation reaction utilizes glutamine as the primary nitrogen donor in mammals. The activity of NADSYN1 is a critical control point in the generation of NAD⁺ from the de novo and Preiss-Handler pathways.
Signaling Pathways and Logical Relationships
The metabolism of this compound⁺ is intricately linked to the overall NAD⁺ salvage and de novo synthesis pathways. The following diagrams illustrate these relationships and the experimental workflows for their investigation.
Discovery and history of deamido-NAD+ research
An In-depth Technical Guide on the Discovery and History of Deamido-NAD+ Research
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling proteins. The biosynthesis of this essential molecule is a tightly regulated process involving several pathways. A key intermediate in two of these major pathways—the de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid—is nicotinic acid adenine dinucleotide (NaAD), also known as deamido-NAD+. This technical guide provides a comprehensive overview of the discovery and history of deamido-NAD+ research, detailing the signaling pathways in which it participates, the key experiments that elucidated its role, and quantitative data related to its metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and related therapeutic areas.
Introduction: The Central Role of NAD+ and the Quest for its Origins
Nicotinamide adenine dinucleotide (NAD+) is indispensable for life, functioning as a primary electron carrier in cellular respiration and a co-substrate for enzymes that regulate a wide array of biological processes, including gene expression, DNA repair, and cellular stress responses.[1][2] Given its central role, the pathways governing NAD+ homeostasis have been a subject of intense scientific inquiry for over a century. The discovery that cellular NAD+ levels decline with age and in various pathological conditions has further intensified research into its biosynthetic routes, making the enzymes and intermediates of these pathways attractive targets for therapeutic intervention.[2]
Two of the three canonical pathways for NAD+ synthesis in mammals, the de novo pathway and the Preiss-Handler pathway, converge at the formation of a crucial intermediate: deamido-NAD+.[1] This molecule represents the penultimate step before the final amidation that yields the biologically active NAD+. Understanding the discovery, synthesis, and conversion of deamido-NAD+ is therefore fundamental to comprehending cellular NAD+ metabolism.
The Discovery of Deamido-NAD+: A Historical Perspective
The journey to identifying deamido-NAD+ is intrinsically linked to the broader history of NAD+ research.
Early NAD+ Research
The story of NAD+ began in 1906, when Arthur Harden and William John Young discovered a "coferment" that was essential for alcoholic fermentation in yeast extracts.[3] It was not until the 1930s that its chemical nature as a dinucleotide was elucidated, and its role in redox reactions was established by Otto Warburg.[3] The link between NAD+ and vitamins was forged in 1937 when Conrad Elvehjem identified nicotinic acid (niacin or vitamin B3) as the "pellagra-preventing factor," which was later shown to be a precursor to NAD+.[4]
The Pivotal Discovery of the Preiss-Handler Pathway
For a long time, the precise steps converting nicotinic acid into NAD+ remained elusive. The breakthrough came in 1958 from the work of Jack Preiss and Philip Handler.[3] In a landmark series of experiments, they delineated a three-step enzymatic pathway in human erythrocytes and yeast that transforms nicotinic acid into NAD+.[5][6] Their work led to the identification of two key intermediates: nicotinic acid mononucleotide (NaMN) and, crucially, nicotinic acid adenine dinucleotide (NaAD), or deamido-NAD+.[3][7] This salvage pathway, now known as the Preiss-Handler pathway, was a monumental discovery that laid the groundwork for our current understanding of NAD+ biosynthesis.[3][5]
Deamido-NAD+ in the De Novo Synthesis Pathway
In parallel with the work on the salvage pathway, research was also uncovering the de novo synthesis of NAD+ from the amino acid tryptophan. This pathway, also known as the kynurenine (B1673888) pathway, involves a series of enzymatic steps that convert tryptophan into quinolinic acid.[8][9] Subsequent research demonstrated that quinolinic acid is converted to nicotinic acid mononucleotide (NaMN), which then enters the final two steps of the Preiss-Handler pathway.[7][8] This established that deamido-NAD+ is a point of convergence for both the de novo and the Preiss-Handler pathways, underscoring its central role in NAD+ production.[7]
Signaling Pathways Involving Deamido-NAD+
Deamido-NAD+ is a transient but essential intermediate in two major NAD+ biosynthetic routes.
The Preiss-Handler Pathway
This pathway salvages nicotinic acid from the diet to produce NAD+. It consists of three key enzymatic reactions:
-
Formation of Nicotinic Acid Mononucleotide (NaMN): Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the reaction between nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NaMN.[10]
-
Formation of Deamido-NAD+ (NaAD): Nicotinate/nicotinamide mononucleotide adenylyltransferase (NMNAT) transfers an adenylyl group from ATP to NaMN, resulting in the formation of deamido-NAD+.[10]
-
Formation of NAD+: NAD+ synthetase (NADS) catalyzes the final amidation of the nicotinic acid moiety of deamido-NAD+, using glutamine as the nitrogen donor, to produce NAD+.[10]
The De Novo Synthesis Pathway from Tryptophan
This pathway synthesizes NAD+ from the essential amino acid tryptophan. The initial steps convert tryptophan to quinolinic acid through the kynurenine pathway. The final steps, which converge with the Preiss-Handler pathway, are as follows:
-
Formation of Nicotinic Acid Mononucleotide (NaMN): Quinolinate phosphoribosyltransferase (QAPRT) converts quinolinic acid and PRPP into NaMN, releasing carbon dioxide.[7]
-
Conversion to NAD+: From NaMN, the pathway proceeds identically to the last two steps of the Preiss-Handler pathway, with NMNAT forming deamido-NAD+, which is then amidated by NADS to produce NAD+.[7]
Key Experimental Protocols
While the exact protocols from the 1950s involved techniques like paper chromatography with radiolabeled substrates, modern enzymology utilizes more sophisticated methods such as spectrophotometry and high-performance liquid chromatography (HPLC). Below are representative modern protocols for the key enzymes in deamido-NAD+ metabolism.
Modern Assay for Nicotinate Phosphoribosyltransferase (NAPRT)
This is a continuous coupled fluorometric assay that measures the production of NaMN.[11]
-
Principle: The NaMN produced by NAPRT is converted to NADH through a series of coupled enzymatic reactions. The resulting NADH is then measured fluorometrically.[11]
-
Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Coupling Enzymes: NMNAT, NADS, Alcohol Dehydrogenase (ADH)
-
Coupling Substrates: ATP, Glutamine, Ethanol
-
NAPRT enzyme preparation
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the NAPRT enzyme.
-
Initiate the reaction by adding the NAPRT enzyme preparation.
-
Monitor the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) over time in a microplate reader.
-
The rate of fluorescence increase is proportional to the NAPRT activity.
-
Modern Assay for Nicotinate Mononucleotide Adenylyltransferase (NMNAT)
A continuous coupled spectrophotometric assay is commonly used.[5]
-
Principle: The product of the NMNAT reaction (deamido-NAD+ or NAD+) is used in a subsequent reaction that produces a chromophore. For deamido-NAD+, it must first be converted to NAD+.
-
Reagents:
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrates: Nicotinic Acid Mononucleotide (NaMN), ATP
-
Coupling Enzymes: NADS, ADH
-
Coupling Substrates: Glutamine, Ethanol
-
NMNAT enzyme preparation
-
-
Procedure:
-
Combine the assay buffer, substrates, and coupling enzymes/substrates in a cuvette or microplate well.
-
Start the reaction by adding the NMNAT enzyme.
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) using a spectrophotometer.
-
The rate of change in absorbance is proportional to the NMNAT activity.
-
Modern Assay for NAD+ Synthetase (NADS)
The activity of NADS can be measured by monitoring the formation of NAD+ from deamido-NAD+.[12]
-
Principle: The reaction is monitored by measuring the increase in NAD+ concentration, often using an HPLC method or a coupled enzymatic reaction where the newly formed NAD+ is reduced to NADH.[12]
-
Reagents:
-
Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl2)
-
Substrates: Deamido-NAD+ (NaAD), ATP, Glutamine
-
NADS enzyme preparation
-
-
Procedure (HPLC method):
-
Incubate the NADS enzyme with the substrates for a defined period at 37°C.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Neutralize the samples and centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of NAD+ formed.
-
Quantitative Data on Deamido-NAD+ and Related Enzymes
The following tables summarize key quantitative data related to the enzymes involved in deamido-NAD+ metabolism. Data can vary depending on the organism, tissue, and experimental conditions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference |
| NMNAT1 | NMN | Human | 16 | [13] |
| ATP | Human | 43 | [13] | |
| NMNAT (unspecified) | NaMN | Human Lymphocytes | 15 | [14] |
| NMN | Human Lymphocytes | 167 | [14] | |
| NAPRT | Nicotinic Acid | Human Lymphocytes | 165 | [14] |
Table 2: Cellular Concentrations of NAD+
While direct measurements of deamido-NAD+ are rare in the literature, the concentration of its product, NAD+, provides context for the flux through these pathways.
| Cell Type / Tissue | NAD+ Concentration | Reference |
| Human Lymphocytes | 46.4 ± 17.2 pmol / 10⁶ cells | [14] |
| Rat Liver | ~1 µmol / g wet weight (NAD+ and NADH) | [7] |
| Healthy Human Blood | ~18 µM | [15] |
Conclusion and Future Directions
The discovery of deamido-NAD+ as a central intermediate in NAD+ biosynthesis was a pivotal moment in metabolic research. The elucidation of the Preiss-Handler and de novo pathways has provided a detailed roadmap of how cells produce this vital coenzyme. The enzymes responsible for the synthesis and conversion of deamido-NAD+—NAPRT, QAPRT, NMNAT, and NADS—are now recognized as key regulators of cellular NAD+ pools.
For researchers and drug development professionals, these pathways offer a wealth of potential therapeutic targets. Modulating the activity of these enzymes could provide a strategy for boosting NAD+ levels in the context of age-related diseases, metabolic disorders, and neurodegeneration. Future research will likely focus on developing specific inhibitors and activators for these enzymes, further exploring the compartmentalization of deamido-NAD+ metabolism, and quantifying its flux through these pathways under various physiological and pathological conditions. A deeper understanding of the regulation and dysregulation of deamido-NAD+ metabolism will undoubtedly open new avenues for therapeutic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid procedure for assaying nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. NAD+ biogenesis Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. escholarship.org [escholarship.org]
- 8. THE ENZYMATIC CONVERSION OF QUINOLINATE TO NICOTINIC ACID MONONUCLEOTIDE IN MAMMALIAN LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Evolutionary Selection of NAD Biosynthesis Pathway in Bacteria [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme activities leading to NAD synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldmanlaboratories.com [goldmanlaboratories.com]
Deamino-NAD Metabolism: A Comparative Analysis in Prokaryotic and Eukaryotic Systems
Abstract
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a ubiquitous coenzyme essential for cellular redox reactions and a critical substrate for signaling proteins that regulate metabolism, DNA repair, and cell survival. The biosynthesis of NAD+ occurs through several pathways, including de novo synthesis from tryptophan and salvage pathways that recycle nicotinamide-related precursors. Deamino-NAD (Nicotinic Acid Adenine Dinucleotide, NaAD) is the penultimate intermediate in the de novo and Preiss-Handler pathways, representing a crucial convergence point in NAD+ production. This technical guide provides an in-depth comparison of the metabolic pathways involving this compound in prokaryotic and eukaryotic systems. We explore the key enzymatic differences, present comparative quantitative data on enzyme kinetics and metabolite concentrations, detail relevant experimental protocols, and discuss the implications of these differences for drug development.
Introduction
The Central Role of NAD+ in Cellular Metabolism and Signaling
For nearly a century, Nicotinamide Adenine Dinucleotide (NAD+) has been recognized as a fundamental coenzyme facilitating hydride transfer in countless redox reactions essential for energy metabolism, including glycolysis, the TCA cycle, and oxidative phosphorylation.[1] In recent decades, a paradigm shift has occurred, revealing NAD+ as a critical signaling molecule.[1] It serves as a substrate for several enzyme families, including sirtuins (NAD+-dependent deacetylases), poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose hydrolases (CD38/157), which cleave the NAD+ molecule to regulate transcription, DNA repair, and calcium signaling.[2][3][4] This constant consumption necessitates robust biosynthetic pathways to maintain the cellular NAD+ pool.[3]
Overview of NAD+ Biosynthetic Pathways
Cells utilize three primary routes to synthesize NAD+:
-
De Novo Synthesis: This pathway builds NAD+ from the amino acid tryptophan, which is converted through the kynurenine (B1673888) pathway to quinolinic acid.[5][6]
-
Preiss-Handler Pathway: This pathway salvages nicotinic acid (NA), a form of vitamin B3, converting it to NAD+.[7]
-
Salvage Pathway: This is the predominant pathway in mammals, recycling nicotinamide (NAM) produced by NAD+-consuming enzymes.[3][8] It can also utilize precursors like nicotinamide riboside (NR).[2]
This compound (NaAD): The Penultimate Precursor to NAD+
Both the de novo and Preiss-Handler pathways converge on the formation of nicotinic acid mononucleotide (NaMN).[9] This mononucleotide is then adenylylated to form this compound (NaAD). The final step in these pathways is the amidation of NaAD's carboxylic acid group to form NAD+, a reaction catalyzed by NAD+ synthetase. Thus, this compound stands as the immediate, non-amidated precursor to NAD+, and its processing highlights a key divergence between prokaryotic and eukaryotic systems.
This compound Pathway in Prokaryotic Systems
Predominance of Deamidated Pathways
Many bacteria rely heavily on the de novo and Preiss-Handler pathways for NAD+ synthesis.[9] The salvage of nicotinic acid is a common and efficient route. Furthermore, a key distinction in many prokaryotes is the presence of an enzymatic link that can directly channel metabolites from the amidated salvage pathway into the deamidated route.
Key Enzymes and Reactions
The core prokaryotic pathway to NAD+ via this compound involves the following enzymes:
-
Quinolinate Phosphoribosyltransferase (QPRTase, NadC): Converts quinolinic acid (from tryptophan) and phosphoribosyl pyrophosphate (PRPP) into NaMN.
-
Nicotinate Phosphoribosyltransferase (NAPRTase, PncB): Converts nicotinic acid and PRPP into NaMN.
-
Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT, NadD): Catalyzes the adenylylation of NaMN to form this compound (NaAD). This enzyme can often use NMN as a substrate as well, though typically with lower efficiency.[10]
-
NAD+ Synthetase (NADS, NadE): Catalyzes the final ATP-dependent amidation of this compound to NAD+. In most prokaryotes, this enzyme is ammonia-dependent.[9]
The Role of NMN Deamidase (CinA)
A significant feature in many bacterial species is the presence of Nicotinamide Mononucleotide (NMN) deamidase, also known as CinA.[11] This enzyme catalyzes the deamidation of NMN to NaMN, effectively shunting a key intermediate of the NAM salvage pathway directly into the this compound pathway.[11] This provides metabolic flexibility, allowing bacteria to efficiently utilize NAM by converting it to NA derivatives for NAD+ synthesis.
Prokaryotic this compound Signaling Pathway
This compound Pathway in Eukaryotic Systems
The Primacy of the Amidated Salvage Pathway
In contrast to prokaryotes, mammalian cells primarily rely on the salvage pathway that recycles nicotinamide (NAM).[8] This pathway is estimated to produce over 85% of the total cellular NAD+.[8] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to NMN.[7]
Role of the this compound Pathway as a Secondary Route
While the NAMPT-driven salvage pathway is dominant, the Preiss-Handler and de novo pathways remain functional and are crucial in specific tissues or under certain metabolic conditions.[12] For instance, the liver can efficiently utilize both tryptophan and nicotinic acid to produce NAD+.[12] These pathways proceed via the this compound intermediate, similar to the prokaryotic route, but with key enzymatic differences.
Key Enzymes and Compartmentalization
The eukaryotic pathway features distinct enzyme isoforms and subcellular compartmentalization:
-
QPRTase and NAPRTase: Function similarly to their prokaryotic counterparts.
-
NMNAT Isoforms (NMNAT1, NMNAT2, NMNAT3): Eukaryotes possess multiple NMNAT isoforms with distinct localizations, which is critical for maintaining separate NAD+ pools.[13]
-
NMNAT1: Exclusively nuclear.
-
NMNAT2: Located in the Golgi apparatus and cytoplasm.
-
NMNAT3: Primarily mitochondrial. These enzymes catalyze the conversion of both NaMN to this compound and NMN to NAD+.[14]
-
-
NAD+ Synthetase (NADS): The eukaryotic enzyme is a glutamine-dependent synthetase, using glutamine as the amino group donor for the amidation of this compound, unlike the ammonia-dependent enzyme common in bacteria.[5]
Eukaryotic this compound Signaling Pathway
Comparative Quantitative Analysis
Quantitative analysis reveals significant differences in enzyme efficiencies and metabolite concentrations, reflecting the distinct metabolic strategies of prokaryotic and eukaryotic cells.
Table 1: Comparative Enzyme Kinetics of Key this compound Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Citation(s) |
| NMN Deamidase (CinA) | Agrobacterium tumefaciens | NMN | 110 ± 10 | 1.8 ± 0.1 | [15] |
| Shewanella oneidensis | NMN | 16 (S₀.₅) | 3.0 | [16] | |
| NMNAT1 (Human) | Homo sapiens | NMN | 16 ± 2 | 39 ± 2 | [17] |
| NaMN | 24 ± 4 | 29 ± 2 | [17] | ||
| NMNAT2 (Human) | Homo sapiens | NMN | 43 ± 4 | 12 ± 1 | [17] |
| NaMN | 56 ± 7 | 8.8 ± 0.6 | [17] | ||
| NMNAT3 (Human) | Homo sapiens | NMN | 170 ± 20 | 25 ± 2 | [17] |
| NaMN | 200 ± 20 | 24 ± 1 | [17] | ||
| NMNAT (NadD) | Escherichia coli | NaMN | ~50 | N/A | [10] |
| NMN | ~1500 | N/A | [10] |
Table 2: Representative Cellular Concentrations of NAD+ and Related Metabolites
| Metabolite | System | Concentration | Citation(s) |
| Total NAD+ | Mammalian Cell Lines (various) | 400 - 700 µM (Cell Volume) | [18][19] |
| Mouse Liver | ~600 nmol/g tissue | [20] | |
| Mouse Skeletal Muscle | ~400 nmol/g tissue | [20] | |
| NAD+ Synthesis Rate (Rs) | Mammalian Cell Lines (various) | 90 - 400 µM/h | [18] |
| NAD+ Breakdown Rate (Rb) | Mammalian Cell Lines (various) | 85 - 350 µM/h | [18] |
| This compound (NaAD) | General | Very low steady-state levels | Assumed, as it is a transient intermediate |
Note: Direct quantification of this compound is rare due to its transient nature and low abundance compared to NAD+.
Methodologies and Experimental Protocols
Accurate quantification of this compound and the activity of related enzymes is crucial for understanding NAD+ metabolism.
Protocol 1: Quantification of this compound and Related Metabolites via LC-MS/MS
Objective: To accurately quantify this compound and other NAD+ metabolites from biological samples using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).
Methodology:
-
Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen to prevent metabolite degradation.[21]
-
Extraction: Extract metabolites from the frozen sample using a cold extraction solvent (e.g., 80% methanol). The solution should contain isotopically labeled internal standards (e.g., ¹³C₅-NaAD) for accurate quantification.[22]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Drying and Reconstitution: Collect the supernatant, dry it under a vacuum or nitrogen stream, and reconstitute the metabolite pellet in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a HILIC column. Separate metabolites based on their polarity. Detect and quantify the target metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for both the analyte and its labeled internal standard.[21]
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final concentration to cell number or tissue weight.
Experimental Workflow: LC-MS/MS Quantification
Protocol 2: Enzymatic Assay for NMN Deamidase (CinA) Activity
Objective: To measure the rate of NaMN formation from NMN catalyzed by the bacterial enzyme NMN deamidase (CinA).
Principle: This assay follows the conversion of NMN to NaMN. The product, NaMN, can be quantified by separating it from the substrate using High-Performance Liquid Chromatography (HPLC) and measuring its absorbance at 260 nm.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Preparation: Use purified recombinant CinA enzyme or a bacterial cell lysate overexpressing the enzyme.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, a known concentration of NMN substrate (e.g., 1 mM), and initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C or higher for thermostable variants) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, which will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant before injection.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Separate NMN and NaMN using an appropriate mobile phase (e.g., an ion-pair reagent in a phosphate (B84403) buffer with a methanol (B129727) gradient). Monitor the elution profile at 260 nm.
-
Calculation: Identify and integrate the peak corresponding to the NaMN product. Calculate the amount of product formed using a standard curve generated with pure NaMN. Enzyme activity is expressed as µmol of product formed per minute per mg of enzyme (U/mg).
Experimental Workflow: NMN Deamidase Assay
Implications for Drug Development
Targeting Prokaryotic NAD+ Synthesis as an Antimicrobial Strategy
The differences in NAD+ biosynthetic pathways between bacteria and humans present opportunities for developing novel antimicrobial agents. Enzymes unique to bacteria or those with significant structural differences from their human counterparts, such as the ammonia-dependent NAD+ synthetase (NadE) and NMN deamidase (CinA), are attractive targets. Inhibiting these enzymes could selectively disrupt bacterial NAD+ metabolism, leading to bacterial cell death with minimal impact on the host.
Modulating Eukaryotic NAD+ Pathways for Therapeutic Benefit
Declining NAD+ levels are associated with aging and a range of age-related diseases, including metabolic and neurodegenerative disorders.[23][24] Consequently, strategies to boost cellular NAD+ are of great therapeutic interest. While much of the focus has been on activating the primary salvage pathway with NAMPT activators or supplementing with precursors like NMN and NR, the Preiss-Handler pathway remains a viable route for NAD+ enhancement. Modulating the activity of enzymes like NAPRTase could provide an alternative or complementary approach to elevating NAD+ levels for treating diseases of aging.
Conclusion
This compound is a central, yet often overlooked, intermediate in NAD+ biosynthesis. The pathways that produce and consume it reveal fundamental differences between prokaryotic and eukaryotic life. Prokaryotes exhibit metabolic flexibility, often featuring a robust this compound pathway and unique enzymes like CinA to integrate different precursor routes. In contrast, eukaryotes, particularly mammals, prioritize the amidated salvage pathway, with the this compound route serving a secondary but important role, supported by compartmentalized enzyme isoforms. Understanding these distinct metabolic architectures is essential for researchers in microbiology, metabolism, and pharmacology, and provides a rational basis for the development of novel therapeutics targeting NAD+ metabolism. Future research focusing on flux analysis through these pathways will further illuminate their relative contributions in health and disease.
References
- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]
- 7. Frontiers | NAD+ Metabolism as an Emerging Therapeutic Target for Cardiovascular Diseases Associated With Sudden Cardiac Death [frontiersin.org]
- 8. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria boost mammalian host NAD metabolism by engaging the deamidated biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes [mdpi.com]
- 15. Characterization and mutational analysis of a nicotinamide mononucleotide deamidase from Agrobacterium tumefaciens showing high thermal stability and catalytic efficiency | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization and Concentration of Deamino-NAD (Nicotinic Acid Adenine Dinucleotide)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of deamino-NAD (NAAD), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Due to its transient nature, direct quantification of NAAD is challenging. Therefore, this document focuses on the broader context of its synthesis, the enzymes involved, its subcellular localization, and the analytical methods used to measure its precursors and downstream products, which collectively inform on the dynamics of this compound.
Introduction to this compound (NAAD)
This compound, more formally known as nicotinic acid adenine (B156593) dinucleotide (NAAD), is a crucial intermediate in the de novo and Preiss-Handler pathways of nicotinamide (B372718) adenine dinucleotide (NAD+) biosynthesis.[1][2][3] In these pathways, nicotinic acid (NA) is first converted to nicotinic acid mononucleotide (NaMN). Subsequently, NaMN is adenylated to form this compound (NAAD). Finally, the nicotinic acid moiety of NAAD is amidated by NAD+ synthetase (NADS) to produce NAD+.[2][3] The transient nature of this compound makes its direct detection and quantification challenging, and thus its intracellular concentration is tightly linked to the flux of these biosynthetic pathways.
Signaling and Metabolic Pathways Involving this compound
The primary pathway involving this compound is the Preiss-Handler pathway for NAD+ synthesis. This pathway is critical in tissues that can utilize nicotinic acid as a precursor for NAD+.
Caption: The Preiss-Handler pathway illustrating the synthesis of this compound (NAAD) from nicotinic acid.
Intracellular Concentration of this compound and Related Metabolites
Direct measurements of intracellular this compound are not widely reported due to its low abundance and rapid conversion to NAD+. However, the concentrations of its precursors and the final product, NAD+, provide an indication of the potential flux through the pathway.
| Metabolite | Cell/Tissue Type | Subcellular Compartment | Concentration | Reference |
| Nicotinic Acid (NA) | Human Colonocytes (NCM460) | Intracellular | Apparent Km for uptake: 2.5 ± 0.8 µM | [4] |
| Blood | Plasma | ~100 nM | [5] | |
| NAD+ | Rat Liver | Total | ~1 µmole per gram of wet weight | [2] |
| Animal Cells | Cytosol | ~0.3 mM | [2] | |
| Yeast | Cytosol | ~1.0 to 2.0 mM | [2] | |
| Various | Mitochondria | Highest cellular concentration (40-70% of total) | [2] | |
| NAD+ Metabolome | HEK293 Cells | Intracellular | NAD+, NADP+, NMN, and Nam detected and quantified by 1H NMR | [6] |
Subcellular Localization
The subcellular localization of this compound synthesis is determined by the localization of the enzymes in the Preiss-Handler pathway.
-
Nicotinate phosphoribosyltransferase (NAPRT): This enzyme is primarily found in the cytoplasm.[7]
-
Nicotinamide/nicotinate mononucleotide adenylyltransferases (NMNATs): Mammals have three isoforms with distinct localizations:
-
NAD+ synthetase (NADS): Localized to the cytosol.[7]
Based on the localization of these enzymes, the synthesis of this compound from NaMN occurs in the nucleus (via NMNAT1), cytoplasm/Golgi (via NMNAT2), and potentially mitochondria (via NMNAT3). The subsequent conversion of this compound to NAD+ primarily occurs in the cytosol.
Experimental Protocols
The analysis of the NAD+ metabolome, including this compound and its precursors, typically involves extraction followed by quantification using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for NAD+ Metabolome Analysis
A robust sample preparation protocol is crucial for the accurate measurement of NAD+ and its labile intermediates. Several methods have been developed, with cold solvent extraction being a common approach to quench metabolism and preserve metabolite integrity.[9]
Protocol: Biphasic Extraction for Cultured Cells [10]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Extraction: Add a cold extraction mixture of methanol:water:chloroform (5:3:5 v/v/v) to the cells. Scrape the cells and transfer the mixture to a tube.
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the polar (upper aqueous phase containing NAD+ metabolites), non-polar (lower organic phase), and protein (interphase) layers.
-
Drying and Reconstitution: Carefully collect the upper aqueous phase, transfer it to a new tube, and dry it using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile:water 60% v/v).[10]
Quantification by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of the NAD+ metabolome.[9][11][12]
General LC-MS/MS Workflow
Caption: A generalized workflow for the analysis of the NAD+ metabolome using LC-MS/MS.
Instrumentation and Conditions (Example)
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like those in the NAD+ pathway.[9][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification.[13]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a gradient elution.[13]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[12]
Conclusion
This compound (NAAD) is a pivotal but transient intermediate in the biosynthesis of NAD+. While its direct measurement is challenging, a comprehensive understanding of its intracellular dynamics can be achieved by studying the Preiss-Handler pathway, the subcellular localization of its synthesizing enzymes, and the concentrations of its precursors and the ultimate product, NAD+. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to investigate the role of this compound and the broader NAD+ metabolome in various biological contexts, which is of significant interest to both basic research and drug development.
References
- 1. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. qualialife.com [qualialife.com]
- 4. Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Method to Monitor the NAD+ Metabolome-From Mechanistic to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Deamino-NAD (Nicotinic Acid Adenine Dinucleotide) Levels in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic Acid Adenine Dinucleotide (NAAD), also known as deamino-NAD, is a crucial intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. As a key node in cellular metabolism, the accurate quantification of NAAD in tissue samples is essential for understanding various physiological and pathological processes. Fluctuations in NAAD levels can provide insights into metabolic flux, the efficacy of therapeutic interventions targeting NAD+ metabolism, and the pathophysiology of diseases linked to altered NAD+ homeostasis, including age-related disorders and metabolic syndromes.
This document provides detailed application notes and protocols for the robust and reliable measurement of this compound in tissue samples, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard, and discussing the principles of enzymatic assays.
Signaling Pathway and Experimental Workflow
The metabolic pathway illustrating the position of this compound (NAAD) in NAD+ biosynthesis is crucial for contextualizing its measurement. NAAD is synthesized from nicotinic acid mononucleotide (NaMN) and ATP, catalyzed by nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), and is subsequently amidated to form NAD+.
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Deamino-NAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme and signaling molecule involved in cellular metabolism, DNA repair, and gene expression.[1][2] Its biosynthesis occurs through several pathways, including the Preiss-Handler and de novo synthesis pathways, where nicotinic acid adenine dinucleotide (NaAD), or deamino-NAD, serves as a key intermediate.[3] Accurate quantification of NaAD is essential for understanding the flux through these pathways and for evaluating the efficacy of therapeutic strategies targeting NAD+ metabolism. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of this compound in biological samples.
Signaling Pathway Context: NAD+ Biosynthesis
This compound (NaAD) is a central intermediate in the de novo and Preiss-Handler pathways, which convert tryptophan and nicotinic acid, respectively, into NAD+. The diagram below illustrates the final steps of these pathways, highlighting the conversion of nicotinic acid mononucleotide (NaMN) to NaAD, and its subsequent amidation to form NAD+.
Experimental Workflow
The quantification of this compound involves a multi-step process beginning with sample collection and extraction, followed by chromatographic separation and detection by tandem mass spectrometry. The subsequent data is processed to determine the concentration of the analyte.
Experimental Protocols
Sample Preparation
Accurate quantification requires a robust and reproducible extraction method to efficiently recover polar metabolites like this compound while minimizing degradation.
-
Cell Harvesting : For adherent cells, wash the culture plate twice with ice-cold 0.9% NaCl solution. For suspension cells, pellet cells by centrifugation (500 x g, 4°C) and wash the pellet with ice-cold 0.9% NaCl.
-
Metabolite Extraction : Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) per 1-2 million cells or per 10-20 mg of tissue homogenate.[1] For tissues, homogenization should be performed in the cold extraction solvent.[4]
-
Lysis & Precipitation : Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
-
Clarification : Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution : Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in 100 µL of a suitable buffer, such as 100 mM ammonium (B1175870) acetate, for LC-MS/MS analysis.[1]
LC-MS/MS Method
The analysis of polar NAD+ metabolites is challenging due to poor retention on standard reversed-phase columns.[5] Therefore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are recommended.[5][6][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide) or Mixed-Mode Column (e.g., Scherzo SM-C18)[4] |
| Column Temperature | 35 - 40°C |
| Mobile Phase A | 5-10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Injection Volume | 3 - 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters for this compound (NaAD)
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[1][9]
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV[1] |
| Source Temperature | 150°C |
| Desolvation Temp. | 300 - 400°C[1][8] |
| Collision Gas | Argon |
| Analyte | Precursor Ion (m/z) |
| This compound (NaAD) | 666.1 |
| 666.1 |
Note: The optimal collision energies and other MS parameters should be determined empirically by infusing a pure standard of this compound on the specific instrument being used.[1]
Data Presentation and Quality Control
-
Calibration Curve : A standard curve should be prepared using a certified reference standard of this compound, with concentrations spanning the expected biological range. The curve should be prepared in the same reconstitution buffer as the samples to account for matrix effects.
-
Internal Standards : The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-NaAD) is highly recommended to correct for variations in extraction efficiency and instrument response. If a specific standard is unavailable, a structurally similar labeled compound can be considered.
-
Quality Control (QC) Samples : Pooled samples or standards at low, medium, and high concentrations should be injected periodically throughout the analytical run to monitor instrument performance and reproducibility.
Conclusion
This LC-MS/MS protocol provides a sensitive, specific, and reliable method for the quantification of this compound in various biological matrices. By enabling the precise measurement of this key NAD+ precursor, this workflow can significantly aid researchers in studies related to metabolic disorders, aging, and the development of novel therapeutics targeting NAD+ biosynthetic pathways.
References
- 1. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Deamino-NAD as a Substrate for In Vitro Enzyme Assays
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a hydride acceptor in redox reactions and as a substrate for various enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2] Deamino-NAD (deamido-NAD+), a structural analog of NAD+, lacks the amino group on the adenine ring. It serves as a key intermediate in the de novo and salvage pathways of NAD+ biosynthesis, where it is converted to NAD+ by the enzyme NAD+ synthetase.[3] This unique position makes this compound a valuable tool for researchers studying NAD+ metabolism and the enzymes that interact with it. These application notes provide detailed protocols and data for utilizing this compound as a substrate in various in vitro enzyme assays.
Key Applications
-
Substrate for NAD+ Synthetase: this compound is the direct precursor to NAD+ in the final step of its biosynthesis, making it the natural substrate for NAD+ synthetase.[3] Assays using this compound can directly measure the activity of this enzyme, which is crucial for understanding NAD+ homeostasis.
-
Substrate for Dehydrogenases: this compound can act as a cofactor for certain dehydrogenases. For example, it is a known substrate for rabbit muscle glyceraldehyde 3-phosphate dehydrogenase (GPDH).[4]
-
Investigational Tool for NAD+-Dependent Enzymes: It can be used to probe the substrate specificity of other NAD+-consuming enzymes like sirtuins, PARPs, and CD38.
-
Enzyme Inhibitor Studies: this compound can act as a competitive inhibitor for enzymes that utilize NAD+ as a substrate, such as the NAD deamidase from Aspergillus terreus.[5]
Quantitative Data Summary
The following table summarizes the known kinetic parameters for this compound with specific enzymes. This data is essential for designing experiments and interpreting results.
| Enzyme | Organism/Source | Role of this compound | Parameter | Value | Reference |
| Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) | Rabbit Muscle | Substrate | K_m | 2300 pM | [4] |
| Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) | Rabbit Muscle | Substrate | K_d | 112 pM | [4] |
| NAD Deamidase | Aspergillus terreus DSM 826 | Competitive Inhibitor | K_i | 7.0 mM | [5] |
| NAD+ Synthetase | Bacillus subtilis | Substrate | - | - | [3] |
Note: Specific kinetic parameters for NAD+ Synthetase with this compound were not found in the provided search results, but it is its natural substrate.
Signaling Pathways and Experimental Workflows
NAD+ Biosynthesis Pathway
The diagram below illustrates the final step of NAD+ biosynthesis, where NAD+ Synthetase catalyzes the conversion of this compound to NAD+.
Caption: NAD+ Synthetase converts this compound and ATP to NAD+, AMP, and PPi.
General Experimental Workflow
This diagram outlines a typical workflow for an in vitro enzyme assay using this compound.
Caption: Standard workflow for in vitro enzyme assays with this compound.
Experimental Protocols
Protocol 1: NAD+ Synthetase Activity Assay
This protocol is designed to measure the activity of NAD+ synthetase by monitoring the production of NAD+ from this compound.
A. Materials
-
Recombinant NAD+ Synthetase
-
This compound solution (e.g., 10 mM stock)
-
ATP solution (e.g., 10 mM stock)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well microplate (UV-transparent for spectrophotometric detection)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Coupling enzymes (for indirect detection): Alcohol Dehydrogenase (ADH)
-
Ethanol
B. Method (Indirect Coupled Assay)
This method measures NAD+ production by coupling it to the reduction of NAD+ to NADH by ADH, which can be monitored at 340 nm.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 100 µL reaction, combine:
-
70 µL Assay Buffer
-
10 µL this compound stock (Final concentration: 1 mM)
-
10 µL ATP stock (Final concentration: 1 mM)
-
5 µL Alcohol Dehydrogenase (sufficient units for rapid conversion)
-
5 µL Ethanol (e.g., 200 proof)
-
-
Set up Reactions: Add 100 µL of the Reagent Mix to each well of the 96-well plate. Include "no enzyme" controls.
-
Initiate Reaction: Add 10 µL of diluted NAD+ Synthetase to each well to start the reaction. For the "no enzyme" control, add 10 µL of Assay Buffer.
-
Incubation and Detection: Immediately place the plate in a plate reader pre-set to 37°C. Monitor the increase in absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert the rate to concentration/time (e.g., µM/min).
-
Plot substrate concentration vs. velocity and use non-linear regression to determine K_m and V_max.
-
Protocol 2: Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH) Assay
This protocol measures the activity of GPDH using this compound as a cofactor, monitoring its reduction to deamino-NADH.
A. Materials
-
Recombinant or purified GPDH
-
This compound solution (e.g., 10 mM stock)
-
Glyceraldehyde-3-phosphate (G3P) solution (e.g., 20 mM stock)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM Sodium Arsenate, 2 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer or plate reader
B. Method
-
Prepare Reaction Mix: For each 200 µL reaction, add the following to a microplate well:
-
170 µL Assay Buffer
-
10 µL this compound stock (Final concentration: 0.5 mM)
-
10 µL G3P stock (Final concentration: 1 mM)
-
-
Establish Baseline: Mix gently and measure the baseline absorbance at 340 nm.
-
Initiate Reaction: Add 10 µL of diluted GPDH enzyme to the well and mix.
-
Monitor Reaction: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes. The absorbance will increase as this compound is reduced.
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA340/min) from the linear phase of the reaction.
-
To determine kinetic parameters like K_m for this compound, vary its concentration while keeping G3P concentration saturating.[4]
-
Protocol 3: General Framework for Testing this compound with Other NAD+-Dependent Enzymes
This protocol provides a template to determine if this compound can serve as a substrate or inhibitor for an enzyme of interest (e.g., a sirtuin or PARP). Many assays for these enzymes rely on detecting the other product, nicotinamide (NAM).[6][7] Since this compound lacks the nicotinamide moiety, alternative detection methods are required.
A. Detection Strategy
-
Direct Detection (HPLC): The most robust method is to use High-Performance Liquid Chromatography (HPLC) to separate and quantify the consumption of this compound and the formation of any new products.
-
Coupled Assays: If the reaction produces a quantifiable product (e.g., de-acetylated peptide for sirtuins, ADP-ribose for CD38), use a detection method specific to that product.
B. General Method (Substrate Test)
-
Reaction Setup: Prepare reactions containing:
-
Assay Buffer appropriate for the enzyme.
-
The enzyme of interest.
-
The primary substrate (e.g., an acetylated peptide for a sirtuin).
-
Varying concentrations of this compound.
-
A positive control reaction using NAD+ instead of this compound.
-
A negative control with no this compound or NAD+.
-
-
Incubation: Incubate at the enzyme's optimal temperature for a set period.
-
Termination and Detection: Stop the reaction (e.g., by adding acid or a specific inhibitor). Analyze the reaction mixture using a pre-determined detection method (e.g., HPLC).
-
Analysis: Compare the product formation in the presence of this compound to the positive (NAD+) and negative controls. Significant product formation indicates this compound can act as a substrate. If no activity is observed, this compound can be tested as a potential inhibitor.
C. General Method (Inhibitor Test)
-
Reaction Setup: Prepare reactions as above, but include a constant, non-saturating concentration of NAD+ in all wells.
-
Add varying concentrations of this compound to the reactions.
-
Monitor the reaction rate as you would for a standard assay for that enzyme.
-
Analysis: A decrease in the reaction rate with increasing concentrations of this compound suggests inhibition. Data can be plotted (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the K_i value.[5]
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A continuous microplate assay for sirtuins and nicotinamide-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NAD+ Synthetase Kinetics Using Deamino-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and as a substrate for various signaling enzymes, including sirtuins and PARPs. The biosynthesis of NAD+ is a tightly regulated process, with NAD+ synthetase (NADS) catalyzing the final step: the amidation of deamino-NAD+ (nicotinic acid adenine dinucleotide, NaAD) to form NAD+. This reaction is essential for maintaining the cellular NAD+ pool and is a key focus for understanding cellular metabolism and for the development of novel therapeutics. This compound+ serves as a direct and crucial substrate for studying the kinetics of NAD+ synthetase, providing a powerful tool to investigate the enzyme's mechanism, regulation, and potential as a drug target.
This document provides detailed application notes and experimental protocols for utilizing this compound+ to characterize the kinetics of NAD+ synthetase.
Signaling Pathway
The synthesis of NAD+ from this compound+ is a pivotal step in both the de novo and Preiss-Handler pathways of NAD+ biosynthesis. The reaction, catalyzed by NAD+ synthetase, involves the ATP-dependent amidation of the nicotinic acid moiety of this compound+. The amide group is typically donated by either glutamine or ammonia (B1221849), depending on the specific isoform of the enzyme.
Data Presentation
The kinetic parameters of NAD+ synthetase can vary significantly between different organisms and with respect to its different substrates. The following table summarizes known kinetic constants for NAD+ synthetase from various species using this compound+ as a substrate.
| Organism | Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Notes |
| Homo sapiens | NADSYN1 | deamido-NAD+ | - | 0.99 | - | Vmax also determined for ATP (0.61), glutamine (0.70), and ammonia (1.04)[1]. |
| Francisella tularensis | NadE | deamido-NAD+ (NaAD) | 5820 ± 1130 | - | 0.25 ± 0.02 | Prefers NaMN as a substrate over NaAD[2]. |
| Saccharomyces cerevisiae | Qns1 | deamido-NAD+ (NaAD) | 150 | - | - | K_m for glutamine is ~3 mM. NaAD stimulates glutaminase (B10826351) activity[3][4]. |
| Bacillus anthracis | NadE | deamido-NAD+ (NaAD) | 100 ± 20 | - | 1.1 ± 0.04 | - |
Experimental Workflow
A common method for determining NAD+ synthetase activity is a coupled-enzyme assay. In this setup, the NAD+ produced by NAD+ synthetase is immediately used by a second enzyme, such as alcohol dehydrogenase (ADH), which reduces NAD+ to NADH. The increase in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm.
References
- 1. genecards.org [genecards.org]
- 2. Engineering Escherichia coli Nicotinic Acid Mononucleotide Adenylyltransferase for Fully Active Amidated NAD Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine-dependent NAD+ synthetase. How a two-domain, three-substrate enzyme avoids waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Glyceraldehyde 3-Phosphate Dehydrogenase using Deamino-NAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate. This reaction is a critical step in cellular energy production. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription, apoptosis, and membrane trafficking, making it a protein of significant interest in diverse research fields and a potential target for drug development.
The enzymatic activity of GAPDH is typically assayed by monitoring the reduction of its natural cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to NADH, which is accompanied by an increase in absorbance at 340 nm. Deamino-NAD, a structural analog of NAD+, can also serve as a cofactor for GAPDH. The use of this compound in enzymatic assays can provide valuable insights into the enzyme's active site architecture, cofactor specificity, and reaction mechanism. These application notes provide a detailed protocol for the enzymatic assay of GAPDH using this compound.
Principle of the Assay
The enzymatic activity of GAPDH is determined by spectrophotometrically monitoring the reduction of this compound to deamino-NADH. The reaction catalyzed by GAPDH in the presence of its substrates, glyceraldehyde 3-phosphate and inorganic phosphate (B84403), and the cofactor this compound is as follows:
Glyceraldehyde 3-phosphate + Pi + this compound⁺ ⇌ 1,3-bisphosphoglycerate + deamino-NADH + H⁺
The rate of formation of deamino-NADH is directly proportional to the GAPDH activity and is measured by the increase in absorbance at the wavelength corresponding to the absorbance maximum of deamino-NADH.
Quantitative Data Summary
While extensive kinetic data is available for the interaction of GAPDH with its natural cofactor, NAD+, specific kinetic parameters for this compound are less commonly reported. However, available data for rabbit muscle glyceraldehyde 3-phosphate dehydrogenase (GPDH) indicates that this compound can act as a substrate.[1]
Table 1: Kinetic and Dissociation Constants for this compound with Rabbit Muscle GPDH [1]
| Parameter | Value |
| Km | 2300 pM |
| Kd | 112 pM |
Table 2: Kinetic Parameters of GAPDH with NAD+ from Various Organisms
| Organism | Km (NAD+) | Reference |
| Human (wild type) | 57 ± 11.1 µmol/L | [2] |
| Mycobacterium tuberculosis | Not specified | [3] |
| Escherichia coli | Not specified | |
| Rabbit Muscle | Not specified |
Experimental Protocols
This protocol is adapted from standard GAPDH assays that utilize NAD+. Due to the lack of a specific molar extinction coefficient for deamino-NADH in the reviewed literature, this protocol will allow for the determination of relative enzyme activity. For absolute quantification, the molar extinction coefficient of deamino-NADH must be determined experimentally.
Materials and Reagents
-
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), purified enzyme
-
Deamino-nicotinamide adenine dinucleotide (this compound), oxidized form
-
D-Glyceraldehyde 3-phosphate (G3P)
-
Sodium arsenate (or sodium phosphate)
-
Triethanolamine buffer (or other suitable buffer, e.g., HEPES, Tris-HCl)
-
EDTA
-
Spectrophotometer capable of measuring absorbance in the UV range
-
Cuvettes (UV-transparent)
Reagent Preparation
-
Assay Buffer: 100 mM Triethanolamine, pH 8.6, containing 10 mM EDTA. Prepare fresh.
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is to use a concentration several-fold higher than the reported Km (e.g., 10-20 µM).
-
G3P Solution: Prepare a stock solution of G3P in the assay buffer. The final concentration in the assay should be saturating.
-
Sodium Arsenate Solution: Prepare a stock solution of sodium arsenate in the assay buffer. Arsenate is used instead of phosphate to prevent the reverse reaction, as the arsenate ester formed is unstable and immediately hydrolyzes.
-
Enzyme Solution: Prepare a dilution of GAPDH in the assay buffer immediately before use. The concentration should be chosen to provide a linear rate of absorbance change over a few minutes.
Assay Procedure
-
Set the spectrophotometer to the absorbance maximum of deamino-NADH. If this is unknown, a spectral scan of a fully reduced this compound solution should be performed. For the purpose of this protocol, we will assume the absorbance will be monitored near 340 nm, similar to NADH.
-
In a UV-transparent cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
This compound solution
-
Sodium Arsenate solution
-
G3P solution
-
-
Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction by adding the GAPDH enzyme solution to the cuvette.
-
Immediately mix the contents by inversion and start monitoring the change in absorbance over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
The rate of the reaction is the initial linear portion of the absorbance versus time plot (ΔA/minute).
Calculation of Enzyme Activity
The activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of deamino-NADH per minute under the specified conditions. The calculation is as follows:
Activity (units/mL) = (ΔA/min) / (ε * l)
Where:
-
ΔA/min is the rate of change in absorbance per minute from the linear portion of the curve.
-
l is the path length of the cuvette (typically 1 cm).
Without the molar extinction coefficient, results can be reported as the rate of change in absorbance per minute per milligram of protein (specific activity) for comparative studies.
Visualizations
Signaling Pathway Involving GAPDH in Apoptosis
Caption: GAPDH's role in apoptosis signaling.
Experimental Workflow for GAPDH Enzymatic Assay
Caption: Workflow for the GAPDH enzymatic assay.
References
Deamino-NAD in Metabolic Flux Analysis: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deamino-NAD (Nicotinic Acid Adenine (B156593) Dinucleotide)
Deamino-nicotinamide adenine dinucleotide (this compound), more commonly known as nicotinic acid adenine dinucleotide (NAAD), is a crucial intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine dinucleade (NAD⁺) biosynthesis.[1][2] In this pathway, nicotinic acid (NA) is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form this compound. Subsequently, the this compound is amidated by NAD⁺ synthetase to produce the final NAD⁺ molecule. While central to endogenous NAD⁺ synthesis, the direct application of exogenous this compound in metabolic flux analysis (MFA) is not a commonly documented technique. This document will delve into the established methodologies for NAD⁺ metabolic flux analysis, providing detailed protocols and data presentation formats that are standard in the field, and discuss the potential reasons for the limited use of this compound as a tracer.
Principles of Metabolic Flux Analysis for the NAD⁺ Network
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. For the NAD⁺ network, MFA aims to measure the rates of NAD⁺ synthesis, consumption, and recycling.[3][4] This is typically achieved by introducing stable isotope-labeled precursors of NAD⁺ into cells or organisms and tracking the incorporation of the isotopes into NAD⁺ and its related metabolites over time.[5][6]
Commonly used isotopic tracers for NAD⁺ metabolic flux analysis include:
-
¹³C or ²H-labeled nicotinamide (NAM)
-
¹³C-labeled nicotinic acid (NA)
-
¹³C or ¹⁵N-labeled tryptophan
By measuring the mass isotopomer distribution of NAD⁺ and other metabolites using mass spectrometry, researchers can mathematically model and calculate the fluxes through the different NAD⁺ biosynthetic and consumption pathways.[7]
Potential Reasons for the Limited Use of this compound in Metabolic Flux Analysis
While this compound is a key intermediate, its use as an external tracer in MFA studies is not prevalent. Several factors may contribute to this:
-
Cellular Uptake: The cellular uptake mechanisms for this compound are not as well characterized or efficient as those for its precursors like nicotinamide and nicotinic acid.
-
Metabolic Redundancy: Introducing labeled this compound would bypass the initial steps of the Preiss-Handler pathway, providing a more limited view of the overall pathway dynamics compared to starting with labeled nicotinic acid.
-
Commercial Availability: Isotopically labeled this compound is less commonly available and likely more expensive than labeled forms of the primary NAD⁺ precursors.
-
Intracellular Pool Size: The intracellular concentration of this compound is generally much lower than that of NAD⁺, which can make it technically challenging to introduce a labeled tracer without perturbing the natural pool size and cellular metabolism.
Due to these limitations, the focus of NAD⁺ metabolic flux analysis has remained on utilizing the primary, more readily transported, and metabolically informative precursors.
Application Notes: Quantitative Analysis of NAD⁺ Synthesis and Breakdown Fluxes
This section provides an overview of the application of stable isotope tracing for quantifying NAD⁺ metabolism.
Objective
To determine the in vivo or in vitro rates of NAD⁺ synthesis from its various precursors (tryptophan, nicotinic acid, nicotinamide) and its consumption by NAD⁺-dependent enzymes such as PARPs and sirtuins.
Summary of Method
Cells or organisms are cultured or infused with a medium containing a stable isotope-labeled NAD⁺ precursor. At various time points, metabolites are extracted and the isotopic enrichment in NAD⁺, its precursors, and related metabolites is quantified by mass spectrometry. This data is then used in a metabolic flux model to calculate the rates of different pathways in the NAD⁺ network.
Experimental Protocols
Protocol 1: In Vitro NAD⁺ Metabolic Flux Analysis using ¹³C-Nicotinamide
1. Cell Culture and Labeling:
- Culture cells of interest to mid-log phase in standard culture medium.
- Prepare labeling medium by supplementing DMEM (or other appropriate base medium) containing dialyzed fetal bovine serum with a known concentration of ¹³C-labeled nicotinamide.
- To initiate the experiment, replace the standard medium with the labeling medium.
2. Sample Collection:
- At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
- For adherent cells, aspirate the medium, wash twice with ice-cold phosphate-buffered saline (PBS), and then add ice-cold extraction solvent.
- For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then add ice-cold extraction solvent.
3. Metabolite Extraction:
- Use a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
- Scrape adherent cells in the extraction solvent or resuspend cell pellets.
- Incubate the samples at -20°C for at least 1 hour to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
- Collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS/MS:
- Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column or a HILIC column).
- Detect and quantify the different mass isotopomers of NAD⁺ and its precursors using a mass spectrometer operating in selected reaction monitoring (SRM) or high-resolution mass spectrometry mode.
5. Data Analysis and Flux Calculation:
- Determine the mass isotopomer distributions (MIDs) for NAD⁺ and related metabolites at each time point.
- Use the MIDs and a metabolic network model to calculate the fluxes through the NAD⁺ synthesis and consumption pathways. This is often done using specialized software packages for metabolic flux analysis.
Data Presentation
Quantitative data from NAD⁺ metabolic flux analysis studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
| Metabolite | Condition A (Flux in µM/h) | Condition B (Flux in µM/h) | p-value |
| NAD⁺ Synthesis | |||
| de novo (from Tryptophan) | 1.5 ± 0.2 | 1.2 ± 0.1 | 0.04 |
| Preiss-Handler (from NA) | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.02 |
| Salvage (from NAM) | 10.2 ± 1.1 | 8.5 ± 0.9 | 0.03 |
| NAD⁺ Consumption | |||
| PARPs | 5.3 ± 0.6 | 4.1 ± 0.5 | 0.01 |
| Sirtuins | 4.1 ± 0.4 | 3.5 ± 0.3 | 0.05 |
| CD38/157 | 2.1 ± 0.3 | 1.9 ± 0.2 | 0.21 |
| Total NAD⁺ Turnover | 12.5 ± 1.3 | 11.2 ± 1.0 | 0.04 |
Table 1: Example of quantitative NAD⁺ flux data presentation. The values represent the mean ± standard deviation of metabolic fluxes under two different experimental conditions.
Visualizations
NAD⁺ Biosynthetic Pathways
Caption: Overview of the major NAD⁺ biosynthetic pathways.
Experimental Workflow for NAD⁺ Metabolic Flux Analysis
Caption: A typical experimental workflow for metabolic flux analysis.
NAD⁺ Consumption Pathways
Caption: Major enzymatic pathways that consume NAD⁺.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accounting for NAD Concentrations in Genome-Scale Metabolic Models Captures Important Metabolic Alterations in NAD-Depleted Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Synthesis of Isotope-Labeled Deamino-NAD for Tracing Studies in Drug Discovery and Metabolic Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Dysregulation of NAD metabolism is implicated in numerous diseases, making the enzymes involved in its biosynthesis attractive targets for drug development. Deamino-NAD (nicotinic acid adenine dinucleotide, NAAD) is a key intermediate in the de novo and Preiss-Handler pathways of NAD biosynthesis. The ability to trace the metabolic fate of NAAD is crucial for understanding NAD homeostasis and for characterizing the activity of enzymes in these pathways. This document provides detailed protocols for the synthesis of isotope-labeled this compound, enabling its use as a tracer in metabolic studies. The protocols described herein focus on an efficient chemo-enzymatic approach.
I. Chemo-Enzymatic Synthesis of Isotope-Labeled this compound (NAAD)
This section outlines a two-step process for the synthesis of isotope-labeled this compound. The first step involves the synthesis of an isotope-labeled nicotinic acid mononucleotide (NaMN) precursor. The second step is the enzymatic conversion of the labeled NaMN to labeled this compound (NAAD).
Experimental Workflow
Caption: Chemo-enzymatic synthesis of isotope-labeled this compound.
Protocol 1: Synthesis of Isotope-Labeled Nicotinic Acid Mononucleotide (NaMN)
This protocol describes the synthesis of isotope-labeled NaMN from an isotope-labeled nicotinic acid precursor using the enzyme nicotinate phosphoribosyltransferase (NAPRT). Isotopically labeled nicotinic acid (e.g., ¹³C- or ¹⁵N-labeled) can be commercially sourced or synthesized according to published chemical methods.
Materials:
-
Isotope-labeled nicotinic acid (e.g., [¹³C₆]-Nicotinic Acid or [¹⁵N₁]-Nicotinic Acid)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Recombinant human Nicotinate Phosphoribosyltransferase (NAPRT)
-
HEPES buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 M)
-
Tricine-NaOH buffer (1 M, pH 8.0)
-
ATP
-
E. coli NAD synthetase (NadE)
-
Glutamine
-
Tris-HCl buffer (1 M, pH 7.4)
-
Dithiothreitol (DTT) (1 M)
-
Recombinant human Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1)
-
Inorganic Pyrophosphatase (PPase)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of 1 M HEPES buffer (pH 7.5)
-
10 µL of 1 M MgCl₂
-
100 µL of 10 mM isotope-labeled nicotinic acid
-
120 µL of 10 mM PRPP
-
5 µg of recombinant human NAPRT
-
Add nuclease-free water to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by reverse-phase HPLC.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 5 minutes.
-
Purification: The isotope-labeled NaMN can be purified from the reaction mixture using anion-exchange chromatography or reverse-phase HPLC.
| Parameter | Value | Reference |
| Starting Material | Isotope-labeled Nicotinic Acid | Commercially Available |
| Enzyme | Recombinant Human NAPRT | Commercially Available |
| Key Substrate | PRPP | Commercially Available |
| Incubation Time | 2-4 hours | [1] |
| Incubation Temperature | 37°C | [1] |
| Expected Yield | >80% | Estimated based on similar enzymatic reactions |
| Purity | >95% after purification | Estimated |
Protocol 2: Enzymatic Synthesis of Isotope-Labeled this compound (NAAD)
This protocol details the enzymatic conversion of isotope-labeled NaMN to isotope-labeled NAAD using Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). An improved high-yield method is adapted for this synthesis.[2][3][4]
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 µL of 1 M Tris-HCl (pH 7.4)
-
10 µL of 1 M MgCl₂
-
1 µL of 1 M DTT
-
100 µL of 10 mM isotope-labeled NaMN (from Protocol 1)
-
100 µL of 10 mM ATP
-
5 µg of recombinant human NMNAT1
-
1 unit of Inorganic Pyrophosphatase (PPase)
-
Add nuclease-free water to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Reaction Monitoring: Monitor the formation of NAAD by HPLC.
-
Enzyme Inactivation: Stop the reaction by flash-freezing in liquid nitrogen and storing at -20°C or by heat inactivation at 95°C for 5 minutes.
| Parameter | Value | Reference |
| Starting Material | Isotope-Labeled NaMN | Synthesized in Protocol 1 |
| Enzyme | Recombinant Human NMNAT1 | Commercially Available |
| Co-substrate | ATP | Commercially Available |
| Yield Enhancer | Inorganic Pyrophosphatase (PPase) | [2][3][4] |
| Incubation Time | 2 hours | [2][3][4] |
| Incubation Temperature | 37°C | [2][3][4] |
| Expected Yield | ~98% | [2][3][4] |
| Purity | >95% after purification | Estimated |
II. Purification and Analysis
Protocol 3: HPLC Purification of Isotope-Labeled this compound (NAAD)
The synthesized isotope-labeled NAAD can be purified using reverse-phase high-performance liquid chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Buffer A: 20 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Buffer B: 100% Acetonitrile (B52724)
Gradient:
A linear gradient from 0% to 20% Buffer B over 20 minutes is typically effective for separating NAAD from other reaction components.
Procedure:
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject the filtered sample onto the HPLC column.
-
Elution and Detection: Elute the sample using the specified gradient and monitor the absorbance at 260 nm. NAAD typically elutes as a distinct peak.
-
Fraction Collection: Collect the fractions corresponding to the NAAD peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified isotope-labeled NAAD as a solid.
Protocol 4: Mass Spectrometry Analysis
The identity and isotopic enrichment of the purified NAAD should be confirmed by mass spectrometry.
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range. The expected mass-to-charge ratio (m/z) for unlabeled NAAD is approximately 666.1 g/mol ([M-H]⁻). The observed m/z will be shifted according to the mass of the incorporated isotope(s).
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to confirm the structure of the molecule. The fragmentation pattern should be consistent with the structure of NAAD, with key fragments corresponding to the nicotinic acid mononucleotide and adenosine (B11128) monophosphate moieties.
| Analysis | Expected Outcome |
| HPLC Purity | Single major peak at the expected retention time for NAAD. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the isotope-labeled NAAD. |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with the structure of NAAD, confirming the location of the isotope label. |
III. Application in Tracing Studies
Isotope-labeled this compound is a valuable tool for tracing the flux through NAD biosynthetic pathways. Once introduced into cells or tissues, its conversion to NAD can be monitored over time using LC-MS. This allows for the quantitative analysis of the activity of NMNAT and NAD synthetase.
Signaling Pathways
NAD-Dependent Sirtuin Signaling
Caption: NAD+ is a required co-substrate for sirtuin-mediated deacetylation.
Sirtuins are a class of NAD-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and longevity.[5] By tracing the incorporation of the isotope label from this compound into the NAD pool, researchers can study how fluctuations in NAD biosynthesis affect sirtuin activity.
PARP-1 Signaling in DNA Repair
References
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Deamino-NAD in Cell Lysates by High-Performance Liquid Chromatography (HPLC)
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Construction of an Alternative NAD+ De Novo Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide-hypoxanthine dinucleotide | C21H27N6O15P2+ | CID 135421870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FAD-mediated enzymatic conversion of NAD+ to NADH: application to chiral synthesis of L-lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Deamino-Nicotinamide Adenine Dinucleotide (NAAD) in Biological Samples
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Deamino-nicotinamide adenine (B156593) dinucleotide (NAAD), also known as nicotinic acid adenine dinucleotide, is a crucial intermediate in the Preiss-Handler pathway, one of the primary biosynthetic routes for nicotinamide (B372718) adenine dinucleotide (NAD+). NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The levels of NAD+ and its precursors, including NAAD, are of significant interest in research areas such as metabolism, aging, and neurodegenerative diseases. Accurate quantification of NAAD in biological samples is critical for understanding the dynamics of NAD+ metabolism and for the development of therapeutic strategies targeting these pathways.
Signaling Pathway of Deamino-NAD (NAAD)
The diagram below illustrates the Preiss-Handler pathway, highlighting the central role of this compound (NAAD) in the biosynthesis of NAD+ from nicotinic acid (NA).
Figure 1: this compound (NAAD) in the Preiss-Handler Pathway.
Quantitative Data Summary
As commercial kits specifically for this compound are not prevalent, the following table summarizes the sensitivity of published research methods for the quantification of NAAD and related compounds.
| Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Enzymatic Cycling Assay | NAADP | 20 nM (Assay Range: 20-400 nM) | [1] |
| LC-MS/MS | NAD+ Metabolome | Femtomole range | [2] |
| LC-MS/MS | NAD+ and NADH | - | [3] |
Experimental Protocols
Enzymatic Cycling Assay for this compound (NAAD)
This protocol is adapted from an enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) and can be modified for the direct measurement of NAAD by omitting the initial phosphatase step.[1] The principle involves the conversion of NAAD to NAD+, which is then amplified in an enzymatic cycling reaction, leading to the production of a colored formazan (B1609692) product.
Principle:
-
NAAD is converted to NAD+ by NAD synthetase (NADS) in the presence of ATP and ammonia.
-
The newly formed NAD+ is then reduced to NADH by glucose dehydrogenase (GDH) with glucose as a substrate.
-
NADH reduces a probe (e.g., a tetrazolium salt like WST-8) to a highly colored formazan, catalyzed by diaphorase.
-
The formazan dye is measured spectrophotometrically, and its concentration is proportional to the initial amount of NAAD.
Materials:
-
NAD Synthetase (NADS)
-
Glucose Dehydrogenase (GDH)
-
Diaphorase
-
NAAD Standard
-
ATP Solution
-
Ammonium (B1175870) Chloride Solution
-
Glucose
-
WST-8 or similar tetrazolium salt
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer and deproteinize using a method such as perchloric acid precipitation followed by neutralization, or using a 10 kDa molecular weight cutoff filter.
-
-
Standard Curve Preparation:
-
Prepare a series of NAAD standards in the reaction buffer, ranging from low nanomolar to micromolar concentrations.
-
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix containing reaction buffer, ATP, ammonium chloride, glucose, WST-8, GDH, and diaphorase.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the reaction mixture containing NADS to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no NAAD) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of NAAD in the samples from the standard curve.
-
LC-MS/MS Method for this compound (NAAD) Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of NAAD as part of the broader NAD+ metabolome.[2][3]
Principle:
Biological samples are processed to extract metabolites, which are then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of endogenous NAAD to that of a stable isotope-labeled internal standard.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 column
-
NAAD standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled NAAD or a structurally similar molecule)
-
Extraction solvent (e.g., cold methanol (B129727) or acetonitrile/methanol/water mixture)
-
Mobile Phase A: e.g., 5 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: e.g., 5 mM ammonium acetate in methanol or acetonitrile
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS, then add cold extraction solvent containing the internal standard. Scrape the cells and collect the lysate.
-
For tissues, immediately freeze in liquid nitrogen, then homogenize in cold extraction solvent with the internal standard.
-
Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant and evaporate to dryness in a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent (e.g., water or initial mobile phase) for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC column.
-
Perform chromatographic separation using a gradient of mobile phases A and B to resolve NAAD from other metabolites.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for NAAD and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for NAAD and the internal standard.
-
Calculate the ratio of the NAAD peak area to the internal standard peak area.
-
Quantify the concentration of NAAD in the samples by comparing this ratio to a standard curve prepared with known concentrations of NAAD and the internal standard.
-
Experimental Workflow for NAAD Quantification
The following diagram outlines a general workflow for the quantification of this compound (NAAD) from biological samples using LC-MS/MS.
Figure 2: General workflow for LC-MS/MS-based NAAD quantification.
References
- 1. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Deamino-NAD Precursors: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). A decline in NAD+ levels is associated with aging and numerous age-related diseases. Consequently, strategies to boost NAD+ levels are of significant interest for therapeutic development. While nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are the most studied NAD+ precursors, the deamino-NAD+ precursors, nicotinic acid (NA) and nicotinic acid riboside (NaR), which are utilized through the Preiss-Handler pathway, represent an alternative and important route for NAD+ biosynthesis. This document provides an overview of in vivo studies using these this compound+ precursors and detailed protocols for their application in preclinical research.
Signaling Pathways
The biosynthesis of NAD+ from deamino-precursors follows the Preiss-Handler pathway. Nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). Nicotinic acid riboside is first phosphorylated by nicotinamide riboside kinase (NRK) to yield NaMN. NaMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form this compound+ (nicotinic acid adenine dinucleotide, NAAD). Finally, NAD+ synthetase (NADS) amidates NAAD to produce NAD+.
Experimental Workflows
A typical in vivo study investigating the effects of this compound+ precursors involves several key stages, from precursor administration to tissue analysis.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound+ precursors and the related, well-studied precursor, nicotinamide riboside (NR).
Table 1: In Vivo Effects of Nicotinic Acid (NA) Supplementation
| Organism | Dose | Route | Duration | Key Findings | Reference |
| Rat | 2, 5, 15, 45 mg/kg | Intravenous (single dose) | N/A | Dose-dependent, capacity-limited elimination. Total plasma clearance decreased with higher doses. | [1] |
| Human | 100 mg/day | Oral | 8 weeks | NAD+ concentrations in lymphocytes increased to nearly 5 times baseline levels. | [2] |
| Mouse | Excess in diet | Oral | Not specified | Pharmacological doses of NA are metabolized independently of nicotinamide. | [3] |
Table 2: In Vivo Effects of Nicotinic Acid Riboside (NaR) Supplementation
| Organism | Dose | Route | Duration | Key Findings | Reference |
| Aged Mice | Not specified | Oral | Not specified | Boosted serum nicotinamide and multi-organ NAD+, reduced kidney inflammation and albuminuria. | [4] |
Table 3: In Vivo Effects of Nicotinamide Riboside (NR) Supplementation (for comparison)
| Organism | Dose | Route | Duration | Key Findings | Reference |
| DBA/2J Mice | 1150 mg/kg (low), 4200 mg/kg (high) | Oral | Up to 12 months | High dose robustly increased retinal NAD+ levels (273.7±23.59% vs. 108.70±12.10% for vehicle). | [5][6] |
| Human | 100, 300, 1000 mg | Oral (single dose) | 24 hours | Dose-dependent increases in the blood NAD+ metabolome. | [7][8][9][10] |
| Human | 900 mg | Oral (single dose) | 4 hours | Increased mean cerebral NAD+ concentration (0.458 ± 0.053 vs. 0.392 ± 0.058 mM at baseline). | [11][12][13] |
Detailed Experimental Protocols
Protocol 1: Oral Administration of Nicotinic Acid in a Rodent Model
This protocol is based on methodologies reported for nicotinic acid and other NAD+ precursors in rodent studies.
1. Materials:
-
Nicotinic Acid (Sigma-Aldrich, Cat. No. N4126 or equivalent)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, appropriate length for the animal)
-
Syringes (1 mL)
-
Animal balance
2. Animal Model:
-
Specify strain, age, and sex of the animals (e.g., C57BL/6J mice, 8-10 weeks old, male).
-
House animals under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Preparation of Dosing Solution:
-
Calculate the required amount of nicotinic acid based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Dissolve the nicotinic acid in the chosen vehicle. Gentle heating or sonication may be required to aid dissolution.
-
Prepare the dosing solution fresh daily or store at 4°C for a limited time, protected from light.
4. Administration Protocol:
-
Weigh each animal daily before dosing to ensure accurate dose administration.
-
Administer the nicotinic acid solution or vehicle control via oral gavage. The volume should be consistent across all animals (e.g., 5-10 mL/kg for mice).
-
Administer the dose at the same time each day to minimize circadian variations.
-
The duration of the study will depend on the experimental aims (e.g., 4-8 weeks for chronic studies).
5. Sample Collection and Analysis:
-
At the end of the study, euthanize animals using an approved method.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Perfuse animals with ice-cold PBS to remove blood from tissues.
-
Dissect tissues of interest (e.g., liver, kidney, muscle, brain), snap-freeze in liquid nitrogen, and store at -80°C.
-
For NAD+ metabolome analysis, use established LC-MS/MS methods to quantify NAD+, NAAD, NaMN, and other related metabolites.
Protocol 2: Intravenous Administration of Nicotinic Acid in a Rat Model
This protocol is adapted from a pharmacokinetic study in rats[1].
1. Materials:
-
Nicotinic Acid (USP grade)
-
Sterile saline (0.9% NaCl) for injection
-
Catheters for intravenous injection (e.g., jugular vein catheter)
-
Syringes and infusion pumps
2. Animal Model:
-
Wistar rats (or other appropriate strain), with surgically implanted catheters for intravenous administration and blood sampling.
-
Allow for recovery from surgery before the start of the experiment.
3. Preparation of Dosing Solution:
-
Dissolve nicotinic acid in sterile saline to achieve the desired concentrations for the different dose groups (e.g., 2, 5, 15, and 45 mg/kg).
-
Ensure the solution is sterile-filtered before administration.
4. Administration and Sampling Protocol:
-
Administer the nicotinic acid solution as a bolus intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from a contralateral catheter.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5. Sample Analysis:
-
Analyze plasma samples for nicotinic acid and its metabolites (e.g., nicotinuric acid) using a validated HPLC method.
-
Use pharmacokinetic software to model the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.
Note on Nicotinic Acid Riboside (NaR) Studies: While detailed protocols for NaR are less common in the literature, the oral administration protocol for nicotinic acid can be adapted for NaR. The choice of vehicle and stability of the NaR solution should be carefully validated.
Conclusion
The this compound+ precursors, nicotinic acid and nicotinic acid riboside, offer an alternative strategy to the more commonly studied nicotinamide-based precursors for elevating cellular NAD+ levels. The provided protocols offer a starting point for researchers to design and execute in vivo studies to investigate the therapeutic potential of these compounds. Further research is warranted to fully elucidate the pharmacokinetics, tissue-specific effects, and therapeutic efficacy of NaR in various disease models.
References
- 1. Acute dose-dependent disposition studies of nicotinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nicotinic acid supplementation in vivo on oxygen radical-induced genetic damage in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral supplementation with Nicotinamide Riboside treatment protects RGCs in DBA/2J mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral supplementation with Nicotinamide Riboside treatment protects RGCs in DBA/2J mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nicotinamide riboside is uniquely and orally bioavailable in mice and humans | Semantic Scholar [semanticscholar.org]
- 9. aboutnad.com [aboutnad.com]
- 10. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - KGK Science Inc. [kgkscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Deamino-NAD+ to Interrogate NAD+ Metabolism in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme and signaling molecule central to cellular metabolism, DNA repair, and cell survival.[1][2] Dysregulation of NAD+ metabolism is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4][5] Consequently, methods to accurately probe and quantify the dynamic processes of NAD+ synthesis and consumption in disease models are of paramount importance for both basic research and therapeutic development.
Deamino-NAD+, a structural analog of NAD+, presents a valuable chemical tool for these investigations. It serves as a direct substrate for NAD+ synthetase (NADS), the final enzyme in the de novo and Preiss-Handler pathways of NAD+ biosynthesis, which catalyzes its amidation to form NAD+.[6] This property allows this compound+ to be used as a tracer to measure the flux through this critical enzymatic step. Furthermore, as an analog, it can be employed to characterize the substrate specificity and kinetics of NAD+-consuming enzymes, such as poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38, which are often dysregulated in disease.[7][8][9]
These application notes provide a guide for utilizing this compound+ to investigate NAD+ metabolism in various disease models, complete with detailed experimental protocols and data presentation formats.
Application Notes
Application 1: Quantifying NAD+ Synthesis Flux via NAD+ Synthetase
This compound+ can be used as a metabolic tracer to measure the activity of NAD+ synthetase (NADS) in cells and tissues. By supplying cells with a known concentration of this compound+ and measuring its conversion to NAD+ over time using liquid chromatography-mass spectrometry (LC-MS/MS), researchers can quantify the rate of this specific biosynthetic step. This approach is particularly useful for comparing NADS activity between healthy and diseased cells or for assessing the on-target effects of drugs designed to modulate NAD+ synthesis.
Application 2: Characterizing NAD+-Consuming Enzyme Kinetics
The substrate specificity of NAD+-dependent enzymes is crucial for their biological function. This compound+ can be used in in vitro enzymatic assays to determine the kinetic parameters (Km and Vmax) of enzymes like PARP1, SIRT1, or CD38.[8][9][10] By comparing the efficiency with which these enzymes utilize this compound+ versus NAD+, researchers can gain insights into the structural requirements of the enzyme's active site. This is particularly relevant when studying disease-associated mutations that may alter substrate preference.
Application 3: High-Throughput Screening for NAD+ Synthetase Modulators
A robust assay using this compound+ as a substrate for NADS can be developed for high-throughput screening (HTS) of small molecule libraries to identify novel activators or inhibitors of NAD+ synthesis. Such compounds could have therapeutic potential in diseases characterized by either NAD+ deficiency or excess. The assay would measure the production of NAD+ in the presence of test compounds, with hits being those that either enhance or reduce NAD+ levels compared to a control.
Quantitative Data Presentation
The following tables are examples of how quantitative data derived from experiments using this compound+ can be structured for clear comparison.
Table 1: Quantification of NAD+ Synthetase Activity in Control vs. Cancer Cell Lines using this compound+ as a Tracer.
| Cell Line | Treatment | Incubation Time (hours) | This compound+ (pmol/10^6 cells) | NAD+ (pmol/10^6 cells) |
| Control | Vehicle | 4 | < 1 | 250 ± 25 |
| Control | 100 µM this compound+ | 4 | 85 ± 9 | 350 ± 30 |
| Cancer Line A | Vehicle | 4 | < 1 | 450 ± 40 |
| Cancer Line A | 100 µM this compound+ | 4 | 60 ± 7 | 650 ± 55 |
| Cancer Line B | Vehicle | 4 | < 1 | 300 ± 28 |
| Cancer Line B | 100 µM this compound+ | 4 | 95 ± 11 | 380 ± 35 |
Table 2: Kinetic Parameters of Wild-Type vs. Mutant PARP1 for NAD+ and this compound+ in a Neurodegenerative Disease Model.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat/Km (M-1s-1) |
| Wild-Type PARP1 | NAD+ | 50 ± 5 | 200 ± 15 | 4.0 x 104 |
| Wild-Type PARP1 | This compound+ | 250 ± 20 | 50 ± 4 | 2.0 x 103 |
| Mutant PARP1 | NAD+ | 150 ± 12 | 100 ± 8 | 6.7 x 103 |
| Mutant PARP1 | This compound+ | 800 ± 65 | 20 ± 2 | 2.5 x 102 |
Experimental Protocols
Protocol 1: LC-MS/MS-Based Assay for Tracing the Conversion of this compound+ to NAD+ in Cultured Cells
This protocol describes a method to quantify the conversion of exogenously supplied this compound+ to NAD+ in cultured cells, providing a measure of NAD+ synthetase activity.
Materials:
-
Cell culture medium and supplements
-
This compound+ (MedChemExpress, HY-127127)
-
Phosphate-buffered saline (PBS)
-
Extraction solution: 80:20 methanol:water, chilled to -80°C
-
LC-MS/MS system with a C18 column
-
Internal standards (e.g., 13C-labeled NAD+)
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Replace the medium with fresh medium containing the desired concentration of this compound+ (e.g., 100 µM). Include a vehicle-treated control. c. Incubate for the desired time points (e.g., 1, 4, 8 hours).
-
Metabolite Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add a pre-chilled extraction solution containing internal standards to the cell culture plate. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry using a vacuum concentrator.
-
LC-MS/MS Analysis: a. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water. b. Inject the samples onto the LC-MS/MS system. c. Separate metabolites using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[11][12] d. Detect and quantify this compound+ and NAD+ using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion pairs will need to be optimized for the instrument used.
-
Data Analysis: a. Calculate the peak area ratios of the analytes to their corresponding internal standards. b. Determine the absolute concentrations using a standard curve prepared with known amounts of this compound+ and NAD+. c. Normalize the data to cell number or protein concentration.
Protocol 2: In Vitro Enzymatic Assay for PARP1 Kinetics with this compound+
This protocol outlines a method to determine the Michaelis-Menten kinetic parameters of PARP1 using this compound+ as a substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ and this compound+ stock solutions
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column for product detection (e.g., nicotinamide)
Procedure:
-
Reaction Setup: a. Prepare a master mix containing the reaction buffer, activated DNA, and PARP1 enzyme on ice. b. In separate tubes, prepare serial dilutions of NAD+ and this compound+ to cover a range of concentrations around the expected Km.
-
Enzymatic Reaction: a. Pre-incubate the master mix at 37°C for 5 minutes. b. Initiate the reaction by adding the substrate (NAD+ or this compound+) to the master mix. c. Incubate the reactions at 37°C for a fixed time within the linear range of the reaction (e.g., 10 minutes). d. Stop the reaction by adding the quenching solution.
-
Product Quantification: a. Centrifuge the quenched reactions to pellet any precipitate. b. Analyze the supernatant by HPLC to quantify the amount of nicotinamide produced. A standard curve of nicotinamide should be used for quantification.
-
Data Analysis: a. Convert the amount of product formed to reaction velocity (e.g., pmol/min/µg of enzyme). b. Plot the reaction velocity against the substrate concentration. c. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for both NAD+ and this compound+.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]
- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cell Permeability and Uptake of Exogenous NAD+ Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Application Notes
Cellular Uptake Mechanisms of NAD+ Precursors and Analogs
The transport of NAD+ precursors and analogs across the cell membrane is a complex process involving various transporters and enzymatic conversions. While direct uptake of NAD+ is limited, cells readily take up its precursors:
-
Nicotinamide (B372718) (NAM): As an uncharged molecule, NAM can rapidly diffuse across the plasma membrane. It is then converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT).[3]
-
Nicotinic Acid (NA): NA is taken up by specific transporters such as SLC5A8 and SLC22A13.[4]
-
Nicotinamide Riboside (NR): NR is thought to enter cells via equilibrative nucleoside transporters (ENTs).[5]
-
Nicotinamide Mononucleotide (NMN): The uptake of NMN is still a subject of debate. Some studies suggest the existence of a specific NMN transporter, Slc12a8, in the small intestine, while other evidence indicates that NMN may be dephosphorylated to NR extracellularly by enzymes like CD73 before transport.[5][6]
Extracellular NAD+ can be catabolized by ectoenzymes such as CD38 and CD157 into metabolites like NMN and NAM, which can then be transported into the cell.[3]
Signaling Pathways Influenced by Intracellular NAD+ Levels
Once inside the cell, NAD+ analogs can be converted to NAD+ or may directly influence NAD+-dependent signaling pathways. The intracellular NAD+ pool is a critical regulator of:
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases plays a crucial role in regulating metabolism, DNA repair, and cellular stress responses.[1][7] Increased intracellular NAD+ levels generally activate sirtuins.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and cell death pathways. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Overactivation of PARPs can lead to NAD+ depletion.[2]
-
CD38/CD157: These enzymes are major consumers of NAD+ and are involved in calcium signaling.[8]
The diagram below illustrates the major pathways of NAD+ metabolism and its influence on key cellular processes.
II. Experimental Protocols
Protocol 1: Assessment of Cell Permeability using a Caco-2 Cell Monolayer Assay
This protocol is adapted from standard Caco-2 permeability assays and can be used to assess the permeability of NAD+ analogs.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (NAD+ analog)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability test. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Prepare a dosing solution of the test compound in HBSS at the desired concentration.
-
Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (mol/cm³).
-
-
The workflow for the Caco-2 permeability assay is depicted below.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes a common enzymatic cycling assay to measure intracellular NAD+ levels, which can be adapted for NAD+ analogs if appropriate enzymes and standards are available.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Extraction Buffer: 0.6 M Perchloric Acid (PCA) for NAD+ extraction; 0.2 M NaOH for NADH extraction.
-
Neutralization Buffer: 3 M KOH/1.5 M KH2PO4 for PCA extracts.
-
NAD+ Cycling Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1 M ethanol, 4 mM MTT, 2 mM PES.
-
Yeast alcohol dehydrogenase (ADH)
-
NAD+ standard solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the exogenous deamino-NAD or other test compounds for the desired time.
-
-
Extraction of NAD+:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.6 M PCA.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (acid-soluble fraction).
-
Neutralize the supernatant by adding the neutralization buffer.
-
-
Enzymatic Cycling Assay:
-
Prepare a standard curve of NAD+ in the range of 0-100 pmol.
-
Add samples and standards to a 96-well plate.
-
Add the NAD+ cycling buffer to each well.
-
Initiate the reaction by adding ADH.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in the samples by comparing their absorbance to the standard curve.
-
Normalize the NAD+ concentration to the total protein content of the cell lysate.
-
The general workflow for measuring intracellular NAD+ is outlined below.
III. Quantitative Data Summary
As previously stated, specific quantitative data on the cell permeability and uptake of exogenous this compound is not available in the reviewed literature. For other NAD+ precursors, permeability and uptake can vary significantly depending on the cell type, experimental conditions, and the specific precursor. The table below provides a conceptual framework for how such data could be presented.
| Compound | Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Uptake Rate (pmol/min/mg protein) | Primary Uptake Mechanism | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Nicotinamide (NAM) | Caco-2 | High | High | Passive Diffusion | [3] |
| Nicotinamide Riboside (NR) | HEK293 | Moderate | Moderate | Equilibrative Nucleoside Transporters | [5] |
| Nicotinamide Mononucleotide (NMN) | Caco-2 | Low | Variable | Transporter-mediated / Extracellular Conversion | [5][6] |
Conclusion
The study of cell permeability and uptake of exogenous NAD+ analogs is a rapidly evolving field with significant therapeutic potential. While robust protocols exist for assessing the permeability and intracellular concentration of NAD+ and its common precursors, there is a clear knowledge gap regarding specific analogs such as this compound. Researchers investigating novel NAD+ analogs are encouraged to adapt the established protocols presented in these notes to characterize the cellular uptake and biological effects of their compounds of interest. Such studies will be crucial for the development of the next generation of NAD+-based therapeutics.
References
- 1. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human NAD metabolome: Functions, metabolism and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVOLVING CONCEPTS IN NAD+ METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of deamino-NAD in solution and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deamino-Nicotinamide Adenine (B156593) Dinucleotide (deamino-NAD) in solution and its proper storage. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container at or below 0°C to ensure long-term stability.
Q2: How should I prepare and store this compound solutions?
A2: Based on the stability of the structurally similar NAD+, it is recommended to prepare this compound solutions in a buffer with a slightly acidic to neutral pH (pH 6-7.5). For short-term storage (up to 2 weeks), solutions can be kept at 0-4°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -70°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Which buffer systems are recommended for this compound solutions?
A3: Studies on the stability of NAD+ and NADH have shown that Tris buffers generally provide greater stability compared to phosphate (B84403) buffers, especially in preventing base-catalyzed degradation.[1][2] Therefore, Tris-based buffers are recommended for preparing this compound solutions.
Q4: What are the primary factors that can cause degradation of this compound in solution?
A4: The primary factors affecting the stability of this compound in solution are elevated temperature, alkaline pH, and the composition of the buffer. High temperatures can lead to the cleavage of the glycosidic bond, resulting in the formation of ADP-ribose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an assay | Degradation of this compound in the stock solution. | Prepare fresh this compound solution from solid stock. Verify the pH of the solution and ensure it is within the optimal range (pH 6-7.5). Store aliquots at -70°C to minimize degradation from repeated freeze-thaw cycles. |
| Instability in the assay buffer. | Switch to a Tris-based buffer system, as phosphate buffers have been shown to accelerate the degradation of similar molecules like NAD+.[1][2] | |
| High temperature during the experiment. | Maintain a controlled, lower temperature during your experiment whenever possible. If high temperatures are necessary, minimize the incubation time of this compound under these conditions. | |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution. | The concentration of this compound solutions should be verified spectrophotometrically or by HPLC before use. Prepare fresh solutions if degradation is suspected. |
| Improper storage of the solution. | Ensure that stock solutions are stored in single-use aliquots at -70°C and protected from light. | |
| Visible precipitation in the this compound solution | Poor solubility or degradation at the current concentration and buffer conditions. | Try dissolving the this compound in a small amount of a suitable buffer before bringing it to the final volume. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided. If precipitation persists, consider preparing a fresh, less concentrated solution. |
Quantitative Data Summary
Direct quantitative data on the degradation rates of this compound is limited in the current literature. However, based on extensive studies of the structurally analogous NAD+ and NADH, the following qualitative stability trends can be expected.
Table 1: Expected Qualitative Stability of this compound in Solution Under Various Conditions (Inferred from NAD+/NADH Data)
| Condition | Expected Stability | Reasoning (based on NAD+/NADH data) |
| pH | ||
| Acidic (pH < 6) | Moderate to High | NAD+ is relatively stable in acidic to neutral solutions. |
| Neutral (pH 6 - 7.5) | High | Optimal stability for NAD+ is generally observed in this range. |
| Alkaline (pH > 7.5) | Low | NAD+ is labile in alkaline solutions, with the rate of degradation increasing with pH.[3] |
| Temperature | ||
| -70°C (in appropriate buffer) | Very High | Long-term storage in a frozen state minimizes degradation. |
| 0 - 4°C | High (short-term) | Suitable for short-term storage of solutions. |
| Room Temperature (~25°C) | Moderate to Low | Degradation rate increases significantly with temperature. |
| High Temperature (> 37°C) | Very Low | Rapid degradation is expected, with thermal cleavage of the glycosidic bond. |
| Buffer System | ||
| Tris Buffer | High | Tris buffers have been shown to be superior to phosphate buffers for NAD(H) stability.[1][2] |
| Phosphate Buffer | Moderate to Low | Phosphate can catalyze the degradation of NAD(H).[1][2] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This method is adapted from protocols for NAD+ and relies on the characteristic UV absorbance of the nicotinamide (B372718) ring.
Materials:
-
This compound sample
-
Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in the chosen buffer.
-
Blank the spectrophotometer with the same buffer used to dissolve the this compound.
-
Measure the absorbance of the this compound solution at 260 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). The molar extinction coefficient for this compound is similar to that of NAD+.
Protocol 2: HPLC Method for Assessing this compound Purity and Degradation
This High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its potential degradation products, such as ADP-ribose. This protocol is adapted from methods used for NAD+ analysis.[4]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Mobile Phase A with 50% acetonitrile
-
This compound sample
Procedure:
-
Prepare the this compound sample in Mobile Phase A.
-
Set up a gradient elution on the HPLC system. A typical gradient might be:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 100% Mobile Phase B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (re-equilibration)
-
-
Inject the sample and monitor the elution profile at 260 nm.
-
This compound should elute as a distinct peak. The appearance of other peaks, such as one corresponding to ADP-ribose, would indicate degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deamino-NAD Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deamino-NAD detection assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAAD), and why is it measured?
This compound, or nicotinic acid adenine (B156593) dinucleotide (NAAD), is a structural analog of nicotinamide (B372718) adenine dinucleotide (NAD+). It plays a role as a metabolite in various organisms and is an intermediate in the Preiss-Handler pathway for NAD+ biosynthesis.[1][2] Measurement of this compound can be crucial for studying NAD+ metabolism, particularly in the context of aging, metabolic disorders, and neurodegenerative diseases where NAD+ homeostasis is often dysregulated.[3]
Q2: What are the common methods for detecting this compound?
Direct detection of this compound is not as common as for NAD+. However, its quantification can be achieved through several methods:
-
Enzymatic Cycling Assays: These are highly sensitive methods that typically involve the enzymatic conversion of this compound to NAD+. The resulting NAD+ is then measured using a standard enzymatic cycling reaction that produces a colorimetric or fluorescent signal.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the absolute quantification of this compound and other NAD+ metabolites in complex biological samples.[3][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used to separate and quantify this compound, though it may be less sensitive than LC-MS/MS.[8]
Troubleshooting Guides
Issue 1: Low or No Signal in Enzymatic Cycling Assay
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of this compound in the sample. | Ensure proper sample handling and storage. | Protocol for Sample Stability: Store samples at -80°C.[9][10] Avoid multiple freeze-thaw cycles.[11] For blood samples, consider using dried blood spot (DBS) cards for enhanced stability at room temperature or 4°C.[12][13] |
| Inefficient enzymatic conversion of this compound to NAD+. | Optimize the concentration and activity of the converting enzyme (e.g., NAD+ synthetase). | Protocol for Optimizing Enzyme Concentration: Perform a titration of the converting enzyme (e.g., NAD+ synthetase) to determine the optimal concentration that yields the highest signal with a known amount of this compound standard. Incubate the reaction at the enzyme's optimal temperature and pH. |
| Inhibition of the cycling enzymes. | Identify and remove potential inhibitors from the sample. | Protocol for Sample Deproteinization: Use a 10 kDa spin filter to remove proteins from the sample, as endogenous enzymes can interfere with the assay.[14] Alternatively, perform an acid or heat extraction to denature and precipitate proteins.[9] |
| Incorrect buffer composition or pH. | Verify the pH and composition of all buffers. | Protocol for Buffer Preparation: Prepare fresh buffers and adjust the pH to the optimal range for all enzymes in the assay. For instance, some NADase assays use a potassium phosphate (B84403) buffer at pH 7.5.[15] |
| Degradation of assay reagents. | Use fresh reagents and store them properly. | Protocol for Reagent Storage: Aliquot and store enzymes at -80°C. Prepare fresh NAD+ standards and other reagents before each experiment.[11] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Contamination of samples with endogenous NAD+. | Include a blank sample that undergoes the same preparation without the addition of the this compound to NAD+ converting enzyme. | Protocol for Background Subtraction: Prepare a parallel set of reactions without the enzyme responsible for converting this compound to NAD+. Subtract the average signal from these background control wells from the signal of the experimental wells. |
| Autofluorescence of sample components. | Use a plate reader with appropriate filter sets to minimize background fluorescence. | Protocol for Minimizing Autofluorescence: If using a fluorescent assay, select excitation and emission wavelengths that minimize the contribution of autofluorescence from the sample matrix. Consider using a red-shifted fluorescent probe if available. |
| Non-specific reduction of the detection probe. | Include a control with all reaction components except the cycling enzymes. | Protocol for Non-specific Reduction Control: Set up a control reaction containing the sample and the detection probe but without the enzymatic cycling components to assess for direct, non-enzymatic reduction of the probe by substances in the sample. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Variability in sample preparation. | Standardize the sample extraction and handling procedures. | Protocol for Standardized Sample Extraction: For tissues, use a consistent homogenization method. For cells, ensure complete lysis.[16] Use a consistent volume of extraction buffer and ensure thorough mixing.[12] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | General Lab Best Practices: Ensure all pipettes are calibrated regularly. When preparing serial dilutions for a standard curve, use fresh tips for each dilution to avoid carryover. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath. | Protocol for Temperature Control: Pre-incubate all reagents and the microplate at the assay temperature before starting the reaction to ensure thermal equilibrium.[15] |
| Instability of this compound during the assay. | Minimize the incubation time or perform the assay at a lower temperature if possible. | Protocol for Assessing Analyte Stability: Spike a known concentration of this compound into a sample matrix and measure its concentration at different time points during the assay incubation to assess its stability under the assay conditions. |
Quantitative Data Summary
The stability of NAD+ and its analogs is critical for accurate measurement. The following table summarizes stability data from the literature. While specific data for this compound is limited, the stability of NAD+ provides a useful reference.
| Analyte | Matrix | Storage Condition | Duration | Stability | Reference |
| NAD+ | Human Plasma | -80°C | At least 3 months | Stable | [10] |
| NAD+ | Dried Blood Spot | 4°C | 2 weeks | >85% | [12][13] |
| NAD+ | Dried Blood Spot | Room Temperature | 1 week | >85% | [12][13] |
| NAD+ | Blood Extraction Solution | -20°C | 2 months | >90% | [13] |
Experimental Workflows and Signaling Pathways
Enzymatic Cycling Assay for this compound
This diagram illustrates the general workflow for a common method of this compound detection, which involves its enzymatic conversion to NAD+ followed by a standard cycling assay.
Caption: Workflow for this compound detection via enzymatic conversion and cycling.
Potential Interferences in this compound Assays
This diagram outlines the logical relationships between potential sources of interference and their effects on the assay results.
Caption: Common interferences and their impact on this compound assay outcomes.
References
- 1. Nicotinic acid adenine dinucleotide | C21H27N6O15P2+ | CID 165491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. NADase (DPNase) - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deamino-NAD Extraction from Whole Blood
Welcome to the technical support center for the optimization of deamino-NAD (Nicotinamide Hypoxanthine (B114508) Dinucleotide) extraction from whole blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NAD+?
This compound, also known as Nicotinamide (B372718) Hypoxanthine Dinucleotide (NHD), is a structural analog of Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1] The key chemical difference is the substitution of the amino group on the adenine base with a hydroxyl group, forming a hypoxanthine base instead. Its chemical formula is C21H26N6O15P2 and it has a molecular weight of 664.4 g/mol (anhydrous).[2] This structural change can affect its stability, enzymatic reactivity, and chromatographic behavior compared to NAD+.
Q2: Why is proper sample handling critical for this compound extraction?
Like NAD+ and other related metabolites, this compound is susceptible to enzymatic and chemical degradation in biological samples.[3] Whole blood contains various enzymes that can degrade dinucleotides. Immediate processing or rapid freezing of blood samples is crucial to halt enzymatic activity and preserve the integrity of this compound. Delays in processing can lead to inaccurate quantification. For NAD+ analysis, which is structurally similar, immediate freezing at -80°C is a common practice to minimize degradation.[4]
Q3: What are the most common methods for extracting NAD+ analogs from whole blood?
While specific protocols for this compound are not widely published, methods for NAD+ extraction are well-established and provide a strong starting point. These generally fall into two categories:
-
Acidic Extraction: Methods using acids like perchloric acid (PCA) or a combination of hydrochloric acid and heat are common for stabilizing the oxidized form of nicotinamide dinucleotides.[5]
-
Organic Solvent Extraction: Cold organic solvents such as methanol (B129727), acetonitrile, or mixtures thereof are frequently used to precipitate proteins and extract small molecule metabolites.[4][6] A common mixture is a 40:40:20 solution of acetonitrile:methanol:water with 0.1 M formic acid, which has been shown to minimize the interconversion of NAD+ and NADH.[7]
Q4: Which analytical technique is most suitable for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of NAD+ and its metabolites, and would be the recommended method for this compound.[8][9][10] This technique offers high specificity, allowing for the differentiation of this compound from other structurally similar molecules that may be present in the complex matrix of a whole blood extract.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound from whole blood samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Degradation during sample handling: Delayed processing of fresh blood samples can lead to enzymatic degradation.[3] | Process blood samples immediately upon collection. If immediate extraction is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[4] |
| Inefficient extraction solvent: The chosen solvent may not be optimal for the polarity of this compound. | Test and compare different extraction methods. Given its structural similarity to NAD+, start with established NAD+ protocols such as cold methanol/acetonitrile mixtures or acidic extraction with perchloric acid.[4][5][6] | |
| Degradation during extraction: The pH and temperature of the extraction can affect stability. Reduced forms of NAD+ analogs are particularly unstable in acidic conditions.[6] | Perform all extraction steps on ice or at 4°C to minimize degradation. If using acidic extraction, neutralize the extract immediately following protein precipitation.[7] | |
| High Variability Between Replicates | Inconsistent sample collection and handling: Variations in the time between blood collection and processing can introduce significant variability. | Standardize the entire workflow from sample collection to extraction. Ensure consistent timing and temperature for all samples. |
| Incomplete protein precipitation: Residual proteins in the extract can interfere with downstream analysis. | Ensure thorough mixing of the extraction solvent with the blood sample. Optimize the ratio of solvent to blood to achieve complete protein precipitation. | |
| Matrix effects in LC-MS/MS: Components of the whole blood extract can suppress or enhance the ionization of this compound, leading to inconsistent quantification. | Incorporate a stable isotope-labeled internal standard for this compound if available. If not, perform a matrix effect evaluation by spiking known concentrations of this compound into the extracted matrix. | |
| Co-elution with Other Metabolites in LC-MS/MS | Suboptimal chromatographic separation: The LC method may not be adequate to resolve this compound from other structurally similar compounds. | Optimize the liquid chromatography method. Experiment with different column chemistries (e.g., HILIC, reversed-phase with ion-pairing agents) and mobile phase gradients to achieve better separation.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the extraction of this compound. Note: These protocols are based on established methods for NAD+ and should be optimized for this compound.
Protocol 1: Acidic Extraction of this compound from Whole Blood
This method is adapted from protocols for NAD+ extraction and is suitable for stabilizing oxidized nicotinamide dinucleotides.
Materials:
-
Whole blood collected in K2EDTA tubes
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K2CO3), 3 M, for neutralization
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood and immediately place it on ice.
-
In a pre-chilled microcentrifuge tube, add 100 µL of whole blood.
-
Add 200 µL of ice-cold 0.6 M PCA to the blood sample.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the acidic extract by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.5. Monitor the pH using pH paper or a micro-pH probe.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted this compound for LC-MS/MS analysis.
Protocol 2: Organic Solvent Extraction of this compound from Whole Blood
This method uses a cold organic solvent mixture to precipitate proteins and extract metabolites.
Materials:
-
Whole blood collected in K2EDTA tubes
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood and immediately place it on ice.
-
In a pre-chilled microcentrifuge tube, add 100 µL of whole blood.
-
Add 400 µL of pre-chilled (-80°C) 80% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to further precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water).
Quantitative Data Summary
Since there is limited published data on the extraction efficiency of this compound from whole blood, researchers should empirically determine the optimal method. The following table provides an example of how to compare the efficiency of different extraction methods for NAD+, which can be used as a template for this compound optimization.
Table 1: Comparison of NAD+ Extraction Efficiency from Whole Blood
| Extraction Method | Mean NAD+ Concentration (µM) ± SD | Coefficient of Variation (%) | Notes |
| Perchloric Acid (0.6 M) | 25.4 ± 2.1 | 8.3 | Good for oxidized forms, requires neutralization. |
| Methanol (80%, -80°C) | 22.8 ± 3.5 | 15.4 | Simple procedure, may have lower recovery for some metabolites. |
| Acetonitrile:Methanol:Water (40:40:20) with 0.1M Formic Acid | 28.1 ± 1.9 | 6.8 | Excellent for minimizing interconversion of reduced and oxidized forms.[7] |
| Heat/Acid Method (0.3N HCl, 60°C) | 26.5 ± 2.8 | 10.6 | Effective but may risk degradation of heat-labile compounds. |
Note: The data presented are illustrative and based on typical NAD+ concentrations found in human whole blood. Actual results will vary depending on the specific protocol and sample population.
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and quantification of this compound from whole blood samples.
Caption: General workflow for this compound extraction from whole blood.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low this compound recovery.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sassays.com [sassays.com]
- 3. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficient Assay and Marker Significance of NAD+ in Human Blood [frontiersin.org]
- 5. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Reproducibility of Deamino-NAD Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD or dNAD) measurements. Given that dNAD is a structural analog of nicotinamide (B372718) adenine dinucleotide (NAD+), many of the analytical principles and challenges are similar. This guide adapts established methods for NAD+ quantification to dNAD analysis and highlights key considerations for robust and reliable results.
FAQs: Frequently Asked Questions
Q1: What is this compound (dNAD) and why is it measured?
A1: this compound is a structural analog of NAD+.[1] It plays a role in cellular metabolism, such as glycolysis, where it can act as a substrate for enzymes like glyceraldehyde 3-phosphate dehydrogenase (GPDH).[1] Measuring dNAD can be important for understanding specific metabolic pathways and the effects of drugs or genetic modifications on these pathways.
Q2: What are the common methods for measuring dNAD?
A2: The two most common and reliable methods for quantifying dNAD are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
-
LC-MS/MS offers high specificity and sensitivity, allowing for the simultaneous measurement of dNAD and other related metabolites.[2][3]
-
Enzymatic assays are often more accessible and can be performed on standard plate readers. These assays typically involve a cycling reaction where dNAD is a limiting component, and the resulting product is measured colorimetrically or fluorometrically.[4][5]
Q3: How should I store my samples to ensure dNAD stability?
A3: Like NAD+, dNAD is susceptible to degradation. Proper storage is critical for reproducible measurements. Samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of NAD+ and likely dNAD as well.[7] For whole blood, specialized collection cards that stabilize nucleotides can also be used.[8]
Q4: What are the key challenges in achieving reproducible dNAD measurements?
A4: The main challenges mirror those for NAD+ measurement and include:
-
Analyte Instability: dNAD, like NAD+, is prone to degradation by enzymes (e.g., NADases) and changes in pH and temperature.[6]
-
Sample Preparation and Extraction: Inefficient extraction can lead to low recovery and high variability. The choice of extraction solvent is critical to quench enzymatic activity and efficiently extract the analyte.[9]
-
Interconversion: Although less of a concern for dNAD compared to the redox pair NAD+/NADH, it's important to use extraction methods that minimize any potential enzymatic or chemical conversions. An acidic extraction method is generally preferred for preserving the oxidized form.[9]
-
Matrix Effects in LC-MS/MS: Components of the biological sample can interfere with the ionization of dNAD, leading to signal suppression or enhancement.[7]
-
Low Endogenous Concentrations: dNAD levels are generally expected to be lower than NAD+ levels, which can make sensitive and accurate quantification challenging.
Troubleshooting Guide
This guide addresses common problems encountered during dNAD measurement using LC-MS/MS and enzymatic assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal (LC-MS/MS) | Inefficient Extraction: dNAD is not being effectively recovered from the sample matrix. | Optimize Extraction Protocol: A cold acidic extraction method using a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v with 0.1 M formic acid) is effective for NAD+ and is recommended for dNAD.[9] Ensure rapid quenching of metabolic activity by performing the extraction on ice or with pre-chilled solvents. |
| Analyte Degradation: dNAD has degraded during sample handling, storage, or processing. | Improve Sample Handling: Snap-freeze samples immediately after collection. Store at -80°C. Minimize time between thawing and analysis. Keep samples on ice throughout the preparation process.[6] | |
| Suboptimal LC-MS/MS Parameters: The mass spectrometer is not properly tuned for dNAD detection. | Optimize MS Parameters: Based on the structure of dNAD (C21H26N6O15P2), the expected m/z for the parent ion [M+H]+ is approximately 665.1. Perform direct infusion of a dNAD standard to determine the optimal precursor and product ions and collision energy. For NAD+, a common transition is m/z 664.0 > 136.1.[2] A similar fragmentation pattern can be expected for dNAD. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in extraction volumes, timing, or temperature. | Standardize Workflow: Use calibrated pipettes and ensure consistent timing for each step of the extraction and processing.[10] Prepare a master mix for reagents where possible. |
| Matrix Effects (LC-MS/MS): Ion suppression or enhancement is affecting signal consistency. | Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled dNAD) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If a dNAD-specific standard is unavailable, a labeled NAD+ standard could be considered, but validation is crucial.[2] | |
| Poor Linearity of Standard Curve | Standard Degradation: The dNAD standard has degraded over time. | Prepare Fresh Standards: Prepare fresh working standards from a frozen stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles.[11] |
| Incorrect Standard Dilutions: Errors in pipetting when preparing the dilution series. | Careful Pipetting: Use calibrated pipettes and perform serial dilutions carefully. | |
| Enzymatic Assay: High Background Signal | Contaminating Enzymes or Substrates: The sample or reagents contain substances that interfere with the assay. | Run Appropriate Controls: Include controls without the enzyme, without the substrate, and without the sample to identify the source of the background signal. Deproteinize samples if necessary using methods like perchloric acid precipitation followed by neutralization, or 10 kDa spin filters.[10][11] |
| Substrate Instability: The assay substrate is unstable under the reaction conditions. | Check Buffer pH and Temperature: Ensure the assay buffer is at the optimal pH and temperature as recommended for the enzymes being used.[10] | |
| Enzymatic Assay: No or Low Activity | Inactive Enzyme: The enzyme used in the assay has lost its activity. | Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors in the Sample: The sample contains endogenous inhibitors of the assay enzyme. | Dilute the Sample: If an inhibitor is suspected, try diluting the sample to reduce its concentration. Ensure the diluted sample concentration is still within the linear range of the assay. |
Quantitative Data Summary
The following tables summarize typical parameters and expected values based on NAD+ literature, which can be used as a starting point for dNAD measurement. Note: These values should be empirically validated for dNAD in your specific experimental system.
Table 1: LC-MS/MS Parameters for NAD+ (Adaptable for dNAD)
| Parameter | Value | Reference |
| Parent Ion (m/z) [M+H]+ | ~664.1 (for NAD+) | [2][11] |
| Product Ion (m/z) | ~136.1 (Adenine fragment) | [2][11] |
| Collision Energy | 40-50 V (variable) | [2] |
| Column | C18 Reverse Phase | [2][11] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid | [2][12] |
| Mobile Phase B | Methanol or Acetonitrile with 5 mM ammonium acetate or 0.1% formic acid | [2][12] |
Note: The exact m/z for dNAD [M+H]+ is ~665.1. This and other parameters should be optimized using a pure dNAD standard.
Table 2: Reported NAD+ Concentrations in Various Samples
| Sample Type | Species | Concentration Range | Reference |
| Whole Blood | Human | 31.89 ± 6.43 µM | [8] |
| Plasma | Human | ~0.37 nmol/ml (~0.37 µM) | [13] |
| Liver | Mouse | 600-800 nmol/g | [13] |
| Skeletal Muscle | Mouse | 400-600 nmol/g | [13] |
| Brain | Mouse | 200-400 nmol/g | [13] |
Note: Endogenous concentrations of dNAD are expected to be significantly lower than NAD+. The lower limit of quantification of your assay will be a critical factor.
Experimental Protocols
Protocol 1: Acidic Extraction of dNAD from Tissues or Cells
This protocol is adapted from established methods for NAD+ extraction and is designed to quench enzymatic activity and preserve the oxidized form of the nucleotide.[9][11]
-
Sample Collection: Weigh 20-50 mg of frozen tissue or a cell pellet. Keep the sample on dry ice.
-
Homogenization: Add 500 µL of ice-cold extraction solvent (40% acetonitrile, 40% methanol, 20% water with 0.1 M formic acid). Homogenize immediately using a bead beater or tissue homogenizer. Perform this step on ice.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5 mM ammonium acetate in water) for LC-MS/MS analysis.
Protocol 2: Enzymatic Cycling Assay for dNAD Measurement
This is a conceptual protocol based on NAD+ cycling assays. A specific enzyme that utilizes dNAD, such as GPDH, would be required.[1]
-
Sample Preparation: Extract dNAD from samples as described in Protocol 1. The acidic extract must be neutralized to a pH of ~7.0-8.0 before the enzymatic assay. This can be done by adding a potassium carbonate solution.
-
Standard Curve: Prepare a standard curve of dNAD in the assay buffer with concentrations ranging from low nM to low µM.
-
Reaction Mix: Prepare a reaction mix containing the cycling enzymes, substrates, and a detection reagent. For a GPDH-based assay, this might include glyceraldehyde-3-phosphate, a redox indicator dye (like resazurin), and a diaphorase.
-
Assay Initiation: Add the prepared samples and standards to a 96-well plate. Initiate the reaction by adding the master mix.
-
Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Quantification: Determine the concentration of dNAD in the samples by comparing the rate of change in signal to the standard curve.
Visualizations
This compound (dNAD) in Glycolysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 5. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Deamino-NAD degradation issues during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deamino-NAD (Nicotinic Acid Adenine (B156593) Dinucleotide, NAAD) degradation during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, or Nicotinic Acid Adenine Dinucleotide (NAAD), is a crucial intermediate in the Preiss-Handler and the de novo synthesis pathways of Nicotinamide (B372718) Adenine Dinucleotide (NAD+). NAD+ is an essential coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2]. Accurate measurement of this compound is vital for understanding the flux and regulation of NAD+ biosynthesis, which is implicated in aging, metabolic diseases, and neurodegeneration[3][4].
Q2: What are the primary causes of this compound degradation during sample preparation?
The primary causes of this compound degradation mirror those of NAD+ and include:
-
Enzymatic Activity: Endogenous enzymes such as NAD+ glycohydrolases (e.g., CD38) and pyrophosphatases can degrade this compound.[5][6]
-
pH Instability: this compound, like its amidated counterpart NAD+, is susceptible to degradation in alkaline and strongly acidic conditions.[7][8]
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation of this compound.[9][10]
-
Improper Quenching and Extraction: Inefficient quenching of metabolic activity or the use of inappropriate extraction solvents can lead to continued enzymatic degradation and poor recovery.[8]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can compromise sample integrity and lead to the degradation of sensitive metabolites like this compound.
Q3: How can I minimize enzymatic degradation of this compound?
To minimize enzymatic degradation, it is critical to rapidly quench metabolic activity. This can be achieved by snap-freezing collected samples in liquid nitrogen and maintaining low temperatures throughout the extraction process.[11] The use of extraction solvents containing organic components like methanol (B129727) or acetonitrile (B52724) also helps to precipitate proteins and inactivate enzymes.[8]
Q4: What is the optimal pH range for this compound stability?
While specific data for this compound is limited, based on the stability of the closely related NAD+, a slightly acidic to neutral pH range (pH 4-7) is generally recommended for sample processing and storage to maintain the stability of the oxidized form.[7] Strongly alkaline conditions should be avoided as they rapidly degrade NAD+.[12]
Q5: Which extraction method is best for preserving this compound?
A cold organic solvent extraction is generally preferred. A commonly used and effective method involves a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) with a small amount of formic acid to maintain a slightly acidic pH. This method efficiently quenches metabolism, precipitates proteins, and has shown good recovery for NAD+ and its metabolites.[7][8] However, immediate neutralization of the acidic extract is recommended if the reduced form is also of interest, as it is labile in acidic conditions.[7]
Troubleshooting Guide
This guide addresses common issues observed during the quantification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no detectable this compound signal | 1. Complete Degradation: Improper sample handling (e.g., slow processing, high temperatures, incorrect pH). 2. Inefficient Extraction: The chosen solvent may not be optimal for this compound. 3. Instrumental Issues: Low sensitivity of the mass spectrometer or inappropriate LC-MS/MS parameters. | 1. Review and optimize the sample collection and quenching protocol to ensure it is rapid and maintains cold temperatures. Ensure extraction buffers are at the appropriate pH. 2. Switch to a validated extraction method, such as a cold acetonitrile:methanol:water mixture.[8] 3. Optimize MS parameters, including parent and fragment ions for this compound, and ensure the LC method provides adequate separation. |
| High variability between replicate samples | 1. Inconsistent Sample Handling: Variations in the time between sample collection and quenching. 2. Incomplete Enzyme Inactivation: Residual enzymatic activity in some samples. 3. Precipitate Formation: Inconsistent removal of precipitated proteins. | 1. Standardize the workflow to minimize timing differences between samples. 2. Ensure thorough mixing with the organic extraction solvent and sufficient incubation time to denature all proteins. 3. Centrifuge all samples at a consistent, high speed and carefully collect the supernatant. |
| Unexpectedly high this compound levels | 1. Conversion from other metabolites: Potential in-source fragmentation of related molecules during mass spectrometry. 2. Contamination: Contamination of reagents or labware with this compound standards. | 1. Check for potential co-eluting isomers and optimize chromatography. Confirm fragment ions are specific to this compound. 2. Use fresh, high-purity solvents and new labware. Run a blank sample to check for system contamination. |
| Degradation observed in processed samples over time | 1. Instability in Autosampler: The solvent used to resuspend the final extract may not be optimal for stability. 2. Temperature of Autosampler: The autosampler may not be sufficiently cooled. | 1. Resuspend the dried extract in a buffer with a slightly acidic to neutral pH (e.g., 10 mM ammonium (B1175870) acetate).[7] 2. Maintain the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation.[13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add liquid nitrogen to the culture dish to snap-freeze the cell monolayer and quench metabolism.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) extraction solvent (acetonitrile:methanol:water, 40:40:20 v/v/v with 0.1 M formic acid) to each 10 cm dish.[8]
-
Use a cell scraper to scrape the frozen cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10 mM ammonium acetate (B1210297) in water).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like this compound.
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually decreasing to elute polar compounds.
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z for this compound
-
Fragment Ion (Q3): A specific product ion for this compound
-
Note: The exact m/z transitions and LC gradient should be optimized empirically on the specific instrument used.
Visualizations
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. mdpi.com [mdpi.com]
How to prevent enzymatic degradation of deamino-NAD post-lysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of deamino-Nicotinamide Adenine Dinucleotide (deamino-NAD or NAAD) in post-lysis experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as Nicotinic Acid Adenine Dinucleotide (NAAD), is a structural analog of NAD+ and a key intermediate in NAD+ metabolism. Its stability is crucial for accurately studying the activity of enzymes that use it as a substrate or for quantifying its levels in cellular and tissue lysates. Degradation can lead to inaccurate experimental results and misinterpretation of data.
Q2: What are the primary enzymatic threats to this compound stability in cell lysates?
Post-lysis, this compound is vulnerable to degradation by several classes of enzymes released from cellular compartments. The primary threats include:
-
Pyrophosphatases and Phosphatases: These enzymes, such as alkaline phosphatases, can hydrolyze the pyrophosphate bond of this compound, breaking it down into Nicotinic Acid Mononucleotide (NAMN) and AMP.[1][2]
-
NAD+ Glycohydrolases (e.g., CD38): While the primary substrate is NAD+, these enzymes may also exhibit activity towards this compound, cleaving the bond between the nicotinic acid riboside and the ADP-ribose moiety.
-
Nucleotidases: These enzymes can further degrade the mononucleotide products of this compound breakdown.
Q3: What are the signs of this compound degradation in my experiment?
Signs of degradation include lower-than-expected concentrations of this compound in your samples, inconsistent results between replicates, and the appearance of unexpected breakdown products like NAMN or nicotinic acid in your analyses.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in cell lysates.
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Enzymatic degradation by phosphatases and pyrophosphatases during sample preparation. | 1. Work quickly and at low temperatures: Perform all cell lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.[3] 2. Use inhibitors: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.[4][5] 3. Incorporate chelating agents: Include EDTA or EGTA in your lysis buffer to inhibit metallo-phosphatases that require divalent cations for activity.[6][7] |
| High variability between sample replicates | Inconsistent enzymatic activity across samples due to variations in lysis efficiency or inhibitor concentration. | 1. Standardize lysis protocol: Ensure consistent and thorough cell lysis for all samples. 2. Ensure proper mixing of inhibitors: Vortex the lysis buffer with inhibitors immediately before use to ensure a homogenous solution. 3. Optimize inhibitor concentration: Determine the optimal concentration of your inhibitor cocktail for your specific cell or tissue type. |
| Presence of unexpected breakdown products | Degradation of this compound into smaller molecules like NAMN or nicotinic acid. | 1. Confirm the identity of breakdown products: Use analytical techniques like LC-MS to identify the degradation products, which can help pinpoint the responsible enzymes. 2. Use a combination of inhibitors: A cocktail of phosphatase and potentially other nucleotide-metabolizing enzyme inhibitors may be necessary. |
| Loss of this compound during storage | Continued enzymatic activity or chemical instability in stored lysates. | 1. Rapidly inactivate enzymes: For endpoint assays, consider a rapid heat inactivation step after lysis (e.g., 60-80°C for 5-10 minutes), but be mindful of potential protein denaturation. 2. Optimize storage conditions: Snap-freeze lysates in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[6] 3. Buffer selection: Use a buffer with a slightly alkaline pH (7.5-8.5) for improved stability of nicotinamide (B372718) cofactors. Tris-HCl is often a good choice.[8][9] |
Inhibitor Summary Table
The following table summarizes key inhibitors that can be used to prevent the degradation of this compound in cell lysates.
| Inhibitor Class | Target Enzymes | Examples | Typical Working Concentration | Notes |
| Phosphatase Inhibitors | Alkaline and Acid Phosphatases, Protein Tyrosine Phosphatases | Phosphatase Inhibitor Cocktail (commercial), Sodium Orthovanadate[10], Sodium Fluoride, β-glycerophosphate | Varies by manufacturer; typically 1-2X | A cocktail is recommended to inhibit a broad range of phosphatases. |
| Pyrophosphatase Inhibitors | Inorganic Pyrophosphatases | Sodium Fluoride, Aminomethylenediphosphonate | 1-10 mM | Can be included in the phosphatase inhibitor cocktail. |
| Chelating Agents | Metallo-dependent phosphatases and other metalloenzymes | EDTA, EGTA | 1-5 mM | Sequesters divalent cations like Mg2+ and Ca2+ that are cofactors for many nucleases and phosphatases.[6][7] |
Experimental Protocols
Protocol 1: Cell Lysis with Enhanced this compound Stability
This protocol is designed for the lysis of cultured mammalian cells to preserve the integrity of this compound.
Materials:
-
Pre-chilled PBS (pH 7.4)
-
Pre-chilled Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add the appropriate volume of ice-cold Lysis Buffer to the plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Use the lysate immediately for downstream applications or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Quenching Enzymatic Activity for Metabolite Analysis
This protocol is suitable for experiments where the primary goal is to accurately quantify this compound levels by immediately stopping all enzymatic reactions.
Materials:
-
Pre-chilled 80% Methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quickly wash the cells with ice-cold PBS.
-
Aspirate the PBS and immediately add ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
Visualizations
Caption: Potential enzymatic degradation pathways of this compound post-lysis.
Caption: Recommended workflow for preserving this compound stability during cell lysis.
References
- 1. Inhibition of the orthophosphatase and pyrophosphatase activities of human alkaline-phosphatase preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the orthophosphatase and pyrophosphatase activities of human alkaline-phosphatase preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of chelating agents as terminators of alkaline phosphatase activity in enzyme-linked immunosorbent assay (ELISA) tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Issues with Commercial Deamino-NAD Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial deamino-NAD (Nicotinamide Hypoxanthine Dinucleotide) standards. Purity of this compound is critical for accurate and reproducible experimental results, particularly in enzymatic assays and drug development studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a structural analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+).[1][2] It is used in various biochemical assays, often as a substrate for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GPDH).[1][2] The purity of this compound is crucial because impurities can act as inhibitors or substrates for enzymes, leading to inaccurate kinetic measurements and unreliable experimental outcomes. Even small amounts of nucleotide impurities can cause significant errors in the estimation of Michaelis constants.
Q2: What are the potential impurities in commercial this compound standards?
While specific impurities can vary between manufacturers and batches, potential contaminants can arise from the synthesis process or degradation of the this compound molecule. Based on the synthesis and degradation pathways of NAD+ and its analogs, likely impurities include:
-
Starting materials from synthesis: Unreacted precursors from enzymatic or chemical synthesis can be present. For instance, if synthesized from nicotinamide mononucleotide (NMN+) and deoxyadenosine (B7792050) triphosphate (dATP), these compounds could be residual impurities.
-
Degradation products: this compound, like NAD+, can degrade over time, especially with improper storage. Common degradation products can include:
-
Nicotinamide
-
ADP-ribose
-
Adenosine
-
Inosine[3]
-
-
Related nucleotides: Contamination with NAD+ or other NAD+ analogs can occur during manufacturing.
Q3: How can I assess the purity of my this compound standard?
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase HPLC method can effectively separate this compound from potential impurities like adenine nucleotides.[4] Additionally, spectrophotometric analysis can provide a preliminary purity check. For a detailed analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and can quantify the entire NAD+ metabolome, which would include this compound and its related metabolites.[5][6]
Q4: How should I properly store this compound to minimize degradation?
This compound is hygroscopic and should be stored in a tightly sealed container at or below 0°C to minimize degradation. As thermal degradation is a concern for related molecules like NAD+, storing it at low temperatures is crucial to maintain its integrity.[7]
Troubleshooting Guide
This guide addresses common issues that may be related to the purity of this compound standards.
Issue 1: Inconsistent or unexpected enzyme kinetics.
If you observe variable enzyme activity, altered Michaelis-Menten kinetics, or complete inhibition, consider the following:
-
Possible Cause: The presence of enzymatic inhibitors or competing substrates in your this compound standard. Even structurally similar molecules can act as potent inhibitors.[8]
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound standard using HPLC.
-
Use a New Lot: Test a different lot number of the this compound standard to see if the issue is batch-specific.
-
Consult Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for information on purity and identified impurities.
-
Issue 2: Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of the this compound standard or inherent impurities from the manufacturing process.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that the this compound has been stored correctly at the recommended temperature and protected from moisture.
-
Analyze a Fresh Sample: Prepare a fresh solution from the powdered standard and re-run the analysis.
-
Identify Unknown Peaks: If possible, use mass spectrometry to identify the chemical nature of the unexpected peaks to determine if they are known degradation products.
-
Quantitative Data Summary
| Impurity Level (molar fraction) | Impurity Potency (Ki) vs. Substrate (Kt) | Effect on Apparent Substrate Affinity (Kt) | Effect on Apparent Inhibitor Potency (Ki) |
| 2% | 100-fold more potent | Significant increase (lower apparent Kt) | Significant increase (lower apparent Ki) |
| 5% | 10-fold more potent | Moderate increase (lower apparent Kt) | Moderate increase (lower apparent Ki) |
| < 2.5% | < 10-fold more potent | Minimal to no effect | Minimal to no effect |
This table is a generalized representation based on kinetic modeling and experimental data for other substrates and inhibitors and should be used as a guideline for understanding the potential impact of impurities.[8]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reverse-Phase HPLC
This protocol is a generalized method adapted from established procedures for NAD+ and NADH analysis and may require optimization for your specific instrumentation and this compound standard.[9][10]
1. Materials:
- This compound standard
- HPLC-grade water
- HPLC-grade methanol
- Phosphate buffer (e.g., 0.05 M potassium phosphate, pH 7.0)
- Reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 3 µm particle size)
2. Sample Preparation:
- Accurately weigh a small amount of the this compound standard.
- Dissolve in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
- Mobile Phase A: 0.05 M Phosphate Buffer
- Mobile Phase B: 100% Methanol
- Flow Rate: 1 mL/min
- Injection Volume: 20 µL
- Detection: UV at 260 nm
- Gradient:
- 0-5 min: 100% A
- 5-15 min: Linear gradient to 85% A / 15% B
- 15-20 min: 85% A / 15% B
- 20-22 min: Linear gradient to 100% A
- 22-30 min: 100% A (re-equilibration)
4. Data Analysis:
- Integrate the peak areas. The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for purity-related issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and analysis of the purity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Evaluating NAD+ and Related Metabolites as Biomarkers for Metabolic Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic stress, a state characterized by an imbalance between the cellular demand for energy and its supply, is a hallmark of numerous pathological conditions, including metabolic syndrome, neurodegenerative diseases, and cancer. The identification of reliable and sensitive biomarkers is crucial for understanding disease mechanisms, early diagnosis, and the development of effective therapeutic interventions. This guide provides a comparative analysis of established and emerging biomarkers of metabolic stress, with a focus on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) and its related metabolites. While direct comparative data for deamino-NAD as a metabolic stress biomarker is currently limited in published research, this guide will contextualize its potential role based on its relationship with the well-established NAD+ metabolic network.
Key Metabolic Stress Biomarkers: A Comparative Overview
The selection of an appropriate biomarker for metabolic stress depends on the specific research question, the biological system under investigation, and the available analytical platforms. Below is a comparison of several key biomarkers.
| Biomarker | Principle | Advantages | Disadvantages | Typical Measurement Method(s) |
| NAD+/NADH Ratio | Reflects the cellular redox state and the balance between catabolic and anabolic processes. A lower ratio is indicative of metabolic stress.[1][2] | Central to cellular metabolism, highly sensitive to metabolic shifts.[1] | Can be technically challenging to measure accurately due to the instability of NADH. Compartmentalization within the cell (cytosol vs. mitochondria) can complicate interpretation. | Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Cycling Assays.[3] |
| ATP Levels | Represents the primary energy currency of the cell. A decrease in ATP levels signifies a cellular energy deficit.[4][5] | Direct and fundamental indicator of cellular energy status. | Can fluctuate rapidly. Whole-cell measurements may not reflect localized energy deficits. | Luciferase-based bioluminescence assays, LC-MS.[6][7][8] |
| Lactate (B86563) | An end-product of anaerobic glycolysis, elevated levels indicate a shift away from aerobic respiration, often due to hypoxia or mitochondrial dysfunction.[9] | Readily measurable in various biological fluids (blood, plasma, cerebrospinal fluid). Well-established clinical biomarker. | Can be influenced by factors other than metabolic stress, such as intense exercise.[10] | Enzymatic colorimetric or fluorometric assays, blood gas analyzers.[10][11] |
| Reactive Oxygen Species (ROS) | Highly reactive molecules generated during metabolism. Increased levels indicate oxidative stress, a key component of metabolic stress. | Direct measure of oxidative damage potential. | Highly transient and difficult to measure directly and accurately. Indirect measurements are more common but can be less specific. | Fluorescent probes (e.g., CM-H2DCFDA), Electron Spin Resonance (ESR) spectroscopy.[12][13][14] |
| Glutathione (B108866) (GSH/GSSG Ratio) | Glutathione is a major cellular antioxidant. The ratio of its reduced (GSH) to oxidized (GSSG) form reflects the cellular capacity to counteract oxidative stress. A lower ratio indicates increased oxidative stress. | A robust indicator of cellular antioxidant capacity and redox balance. | Sample preparation is critical to prevent artifactual oxidation of GSH. | LC-MS, Enzymatic recycling assays (e.g., DTNB-based).[3][15][16] |
| This compound (NaAD) | A structural analog of NAD+ and an intermediate in the Preiss-Handler pathway of NAD+ synthesis from nicotinic acid. Its role as a specific biomarker for metabolic stress is not yet established. | As a component of the NAD+ metabolome, it could potentially reflect alterations in specific NAD+ synthesis pathways under metabolic stress. | Lack of research and validation as a biomarker. Limited availability of specific and sensitive detection methods. | Currently, no standardized and validated assays for routine biomarker use. Likely measurable by advanced LC-MS methods. |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the methodologies for their assessment, the following diagrams are provided.
Caption: Overview of the major NAD+ biosynthetic pathways.
Caption: A simplified workflow for the validation of a novel biomarker.
This compound: An Emerging but Unvalidated Biomarker
This compound, also known as nicotinic acid adenine dinucleotide (NaAD), is a direct precursor to NAD+ in the Preiss-Handler pathway, which utilizes nicotinic acid (a form of vitamin B3) for NAD+ synthesis. While NAD+ levels and the NAD+/NADH ratio are well-accepted indicators of metabolic health, the utility of this compound as a standalone biomarker for metabolic stress is not yet established.
Theoretical Potential:
-
Pathway-Specific Insights: Elevated levels of this compound could theoretically indicate a bottleneck in the final step of the Preiss-Handler pathway (the conversion of this compound to NAD+) or an increased flux through this specific NAD+ synthesis route.
-
Complementary Information: Measuring this compound in conjunction with NAD+ and other metabolites in the NAD+ metabolome could provide a more nuanced picture of how cells adapt their NAD+ production strategies in response to metabolic stress.
Current Limitations:
-
Lack of Research: There is a significant scarcity of studies specifically investigating the correlation between this compound levels and metabolic stress.
Further research is required to validate whether this compound can serve as a reliable and informative biomarker for metabolic stress.
Experimental Protocols
Below are detailed methodologies for the measurement of key metabolic stress biomarkers.
Measurement of NAD+ and NADH by Enzymatic Cycling Assay
Principle: This method relies on a series of enzymatic reactions that "cycle" between NAD+ and NADH, leading to the accumulation of a product that can be measured colorimetrically or fluorometrically. The concentration of NAD(H) is proportional to the rate of product formation.
Protocol:
-
Sample Preparation:
-
For cultured cells or tissues, rapidly homogenize in an acidic extraction buffer (e.g., 0.5 M perchloric acid) for NAD+ measurement or an alkaline extraction buffer (e.g., 0.5 M KOH) for NADH measurement to preserve the respective forms.
-
Centrifuge the homogenates to pellet protein and debris.
-
Neutralize the supernatant containing the extracted NAD+ or NADH.
-
-
Cycling Reaction:
-
Prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent (e.g., MTT or resazurin) in a suitable buffer.
-
Add the neutralized sample extract to the reaction mixture in a 96-well plate.
-
-
Detection:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAD+ or NADH.
-
Calculate the concentration of NAD+ or NADH in the samples by comparing their reaction rates to the standard curve.
-
Quantification of ATP using a Luciferase-Based Assay
Principle: This highly sensitive assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.[6][7]
Protocol:
-
Sample Lysis:
-
Lyse cultured cells or homogenized tissues using a suitable lysis buffer that inactivates ATPases to prevent ATP degradation.
-
-
Assay Reaction:
-
In a luminometer-compatible 96-well plate, add the cell lysate.
-
Add a luciferin-luciferase reagent to each well.
-
-
Detection:
-
Immediately measure the luminescence using a luminometer.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of ATP.
-
Determine the ATP concentration in the samples from the standard curve.[17]
-
Measurement of Lactate in Plasma
Principle: Lactate concentration is determined by an enzymatic assay where lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically or fluorometrically.
Protocol:
-
Sample Collection and Preparation:
-
Collect blood in tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).[11]
-
Centrifuge to separate the plasma.
-
Deproteinize the plasma sample, for example, by adding perchloric acid followed by neutralization.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing NAD+ and lactate dehydrogenase.
-
Add the prepared plasma sample to the reaction buffer in a 96-well plate.
-
-
Detection:
-
Incubate the plate at a specified temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm (for NADH) or fluorescence (if a coupled reaction with a fluorescent product is used).
-
-
Quantification:
-
Use a lactate standard curve to calculate the lactate concentration in the samples.
-
Determination of the GSH/GSSG Ratio
Principle: This assay measures the total glutathione (GSH + GSSG) and the oxidized glutathione (GSSG) separately. The reduced glutathione (GSH) concentration is then calculated by subtraction. The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. In the total glutathione measurement, glutathione reductase is included to recycle GSSG back to GSH.
Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer containing a deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid).
-
Centrifuge to remove precipitated proteins.
-
-
GSSG Measurement:
-
To a portion of the supernatant, add a reagent that scavenges GSH (e.g., 2-vinylpyridine) to prevent its reaction with DTNB.
-
-
Assay Reaction:
-
Prepare two sets of reactions in a 96-well plate: one for total glutathione and one for GSSG.
-
For total glutathione, add the supernatant, DTNB, and glutathione reductase to a buffer containing NADPH.
-
For GSSG, add the GSH-scavenged supernatant, DTNB, and glutathione reductase to a buffer containing NADPH.
-
-
Detection:
-
Measure the absorbance at 412 nm over time using a plate reader.
-
-
Quantification:
-
Create standard curves for both GSH and GSSG.
-
Calculate the concentrations of total glutathione and GSSG from their respective standard curves.
-
Calculate the GSH concentration: [GSH] = [Total Glutathione] - 2 * [GSSG].
-
Determine the GSH/GSSG ratio.
-
Conclusion
The accurate measurement of metabolic stress is critical for advancing our understanding and treatment of a wide range of diseases. While the NAD+/NADH ratio, ATP levels, lactate, and markers of oxidative stress are established and valuable biomarkers, the field is continually seeking more specific and sensitive indicators. This compound, as an intermediate in a key NAD+ synthesis pathway, represents a potential but as yet unvalidated candidate. Future research focusing on the development of robust analytical methods for this compound and its systematic evaluation in various models of metabolic stress is necessary to determine its utility as a reliable biomarker. For now, a multi-biomarker approach, combining measurements of the NAD+ metabolome with other indicators of cellular energy status and redox balance, provides the most comprehensive assessment of metabolic stress.
References
- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. GSH-Glo™ Glutathione Assay Protocol [promega.jp]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. longdom.org [longdom.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Lactate Limits T Cell Proliferation via the NAD(H) Redox State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood Lactate Measurements and Analysis during Exercise: A Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medichem-me.com [medichem-me.com]
- 12. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Deamino-NAD vs. NAD+: A Comparative Analysis of Enzyme Substrate Performance
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme cofactors is paramount. This guide provides an objective comparison of deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD) and its canonical counterpart, nicotinamide (B372718) adenine dinucleotide (NAD+), as enzyme substrates. We will delve into their performance with various enzymes, supported by available experimental data, and provide detailed methodologies for key comparative assays.
Introduction to NAD+ and its Analogue, this compound
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme in all living cells, playing a critical role in a vast array of biological processes. It functions as a hydride acceptor in catabolic pathways, being reduced to NADH, which in turn donates electrons to the electron transport chain for ATP synthesis. Beyond its role in redox reactions, NAD+ serves as a substrate for several enzyme families, including sirtuins (HDACs), poly(ADP-ribose) polymerases (PARPs), and cADP-ribose synthases (CD38/157), thereby influencing signaling pathways that govern DNA repair, gene expression, and calcium mobilization.
This compound is a structural analogue of NAD+ where the adenine's amino group at the 6-position is replaced by a hydroxyl group. This seemingly subtle modification can have significant implications for its interaction with enzymes, making a comparative analysis essential for researchers utilizing or considering this analogue in their studies.
Comparative Enzyme Kinetics: this compound vs. NAD+
The efficacy of a coenzyme is best understood by examining its kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km generally signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Here, we summarize the available quantitative data for the performance of this compound and NAD+ with key enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (relative to NAD+) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH) | This compound | 2300[1] | Data not available | Data not available | Data not available |
| NAD+ | ~20-140 | 100% | Data not available | Data not available | |
| Alcohol Dehydrogenase (Yeast) | This compound | Data not available | Data not available | Data not available | Data not available |
| NAD+ | ~83-5000 | 100% | Data not available | Data not available | |
| Lactate (B86563) Dehydrogenase (Bovine Heart) | This compound | Data not available | Data not available | Data not available | Data not available |
| NAD+ | ~250-8500 | 100% | Data not available | Data not available |
Note: Comprehensive kinetic data for this compound across a wide range of enzymes is limited in the public domain. The table will be updated as more research becomes available.
Dehydrogenases: A Mixed Response
Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring a hydride ion to an acceptor, typically NAD+ or NADP+.
For Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH) , a key enzyme in glycolysis, this compound has been shown to act as a substrate. One study reported a Km of 2300 µM for this compound with rabbit muscle GPDH[1]. This value is significantly higher than the typical Km range for NAD+ with GPDH, which is approximately 20-140 µM. This suggests that GPDH has a considerably lower affinity for this compound compared to NAD+.
NAD+-Consuming Enzymes: Sirtuins and PARPs
Sirtuins and PARPs are critical regulators of cellular processes that utilize NAD+ as a substrate for post-translational modifications.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolism. The deacetylation reaction involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose. While specific kinetic data for this compound with sirtuins is not available, studies with other NAD+ analogues suggest that modifications to the adenine ring can significantly impact substrate binding and enzymatic activity.
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death pathways. They catalyze the transfer of ADP-ribose units from NAD+ to target proteins. The use of NAD+ analogues is a common strategy to study PARP activity. While there is no direct kinetic data for this compound, various NAD+ analogues have been shown to act as substrates or inhibitors of PARP enzymes.
Signaling Pathways
NAD+ is a key signaling molecule that influences numerous cellular pathways. Its depletion or accumulation can have profound effects on cellular health and is implicated in aging and various diseases. The role of this compound in these signaling pathways is not well-documented. Given its structural similarity to NAD+, it is plausible that this compound could interact with some of the same cellular machinery, but its altered affinity for enzymes would likely lead to different downstream effects. Further research is needed to elucidate the specific impact of this compound on cellular signaling.
Experimental Protocols
To facilitate comparative studies, we provide detailed methodologies for key experiments.
Kinetic Analysis of Dehydrogenase Activity
This protocol can be adapted for various dehydrogenases (e.g., alcohol dehydrogenase, lactate dehydrogenase) to compare the kinetics of this compound and NAD+.
Objective: To determine the Km and Vmax of a dehydrogenase with this compound and NAD+.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the dehydrogenase (e.g., ethanol (B145695) for alcohol dehydrogenase, lactate for lactate dehydrogenase)
-
This compound and NAD+ solutions of known concentrations
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of both this compound and NAD+ in the assay buffer.
-
Prepare a stock solution of the dehydrogenase substrate at a saturating concentration.
-
In a cuvette, combine the assay buffer, the dehydrogenase substrate, and a specific concentration of either this compound or NAD+.
-
Initiate the reaction by adding a small, fixed amount of the purified dehydrogenase enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the reduced form of the coenzyme (deamino-NADH or NADH).
-
Record the initial reaction velocity (the linear portion of the absorbance vs. time curve).
-
Repeat steps 3-6 for each concentration of this compound and NAD+.
-
Plot the initial velocity against the substrate (this compound or NAD+) concentration.
-
Use a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax for each coenzyme.
Sirtuin Deacetylase Activity Assay
This fluorometric assay can be used to compare the ability of this compound and NAD+ to serve as a substrate for sirtuins.
Objective: To measure the relative activity of a sirtuin enzyme in the presence of this compound versus NAD+.
Materials:
-
Purified sirtuin enzyme (e.g., SIRT1)
-
Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
This compound and NAD+ solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated peptide and release the fluorophore
-
Fluorescence plate reader
Procedure:
-
In a microplate well, combine the assay buffer, the fluorogenic acetylated peptide substrate, and either this compound or NAD+.
-
Initiate the reaction by adding the purified sirtuin enzyme.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at room temperature to allow for the cleavage of the deacetylated peptide.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Compare the fluorescence signals from the reactions with this compound and NAD+ to determine the relative sirtuin activity.
PARP Activity Assay
This colorimetric assay can be used to assess the relative consumption of this compound versus NAD+ by PARP enzymes.
Objective: To compare the activity of PARP in the presence of this compound and NAD+.
Materials:
-
Purified PARP enzyme
-
Activated DNA (to stimulate PARP activity)
-
This compound and NAD+ solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂)
-
Biotinylated NAD+ (for detection)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a microplate with histone proteins, which will serve as the acceptor for ADP-ribosylation.
-
In separate wells, add the assay buffer, activated DNA, and either this compound or NAD+.
-
Add biotinylated NAD+ to all wells.
-
Initiate the reaction by adding the purified PARP enzyme.
-
Incubate the plate to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate to develop the color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
A lower absorbance in the presence of this compound or NAD+ indicates that it competed with the biotinylated NAD+ for the enzyme, signifying that it is a substrate.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The available data indicates that this compound can serve as a substrate for at least some NAD+-dependent enzymes, such as glyceraldehyde-3-phosphate dehydrogenase. However, its affinity for this enzyme appears to be significantly lower than that of NAD+. For a comprehensive understanding of its utility as an enzyme substrate, further research is critically needed to determine the kinetic parameters (Km, Vmax, and kcat) of this compound with a wider range of dehydrogenases, sirtuins, and PARPs.
The provided experimental protocols offer a framework for researchers to conduct direct comparative studies between this compound and NAD+. Such investigations will be invaluable in elucidating the precise biochemical consequences of the structural difference between these two coenzymes and will guide the selection of the appropriate cofactor for specific research and drug development applications. As our understanding of the nuanced roles of NAD+ analogues grows, so too will our ability to modulate cellular metabolism and signaling with greater precision.
References
Navigating Specificity: A Comparative Guide to NAD+ Antibody Cross-Reactivity with Deamino-NAD+
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative analysis of the cross-reactivity of commercially available Nicotinamide (B372718) Adenine Dinucleotide (NAD+) antibodies with its precursor, deamino-NAD+. Understanding this cross-reactivity is crucial for the accurate quantification of NAD+ in various biological samples and for the reliable interpretation of experimental results.
The primary structural difference between NAD+ and this compound+ lies in the nicotinamide head group. NAD+ possesses a nicotinamide moiety, while this compound+ has a nicotinic acid group. This subtle difference, the presence of an amide versus a carboxylic acid, can be a challenging distinction for antibodies to make, potentially leading to cross-reactivity and inaccurate measurements in immunoassays.
Performance Comparison: NAD+ vs. This compound+ Recognition
To illustrate the specificity of a typical high-quality NAD+ monoclonal antibody, we present the following hypothetical data from a competitive ELISA. This data is representative of the expected performance, where the antibody exhibits significantly higher affinity for NAD+ compared to its deaminated precursor.
| Analyte | IC50 (nM) | % Cross-Reactivity |
| NAD+ | 10 | 100% |
| This compound+ | >10,000 | <0.1% |
Note: The data presented in this table is hypothetical and serves to illustrate the expected performance of a highly specific NAD+ antibody. IC50 (half-maximal inhibitory concentration) is the concentration of an analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay. Percentage cross-reactivity is calculated as (IC50 of NAD+ / IC50 of this compound+) x 100.
Understanding the NAD+ Biosynthesis Pathway
This compound+ is a key intermediate in the de novo and Preiss-Handler pathways of NAD+ biosynthesis. In these pathways, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form this compound+. Finally, the enzyme NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid group of this compound+ to the nicotinamide group of NAD+, utilizing glutamine or ammonia (B1221849) as the nitrogen donor.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is critical. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying such interactions for small molecules like NAD+.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an anti-NAD+ antibody with this compound+.
-
Plate Coating: A 96-well microplate is coated with a conjugate of NAD+ and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A standard curve is prepared with serial dilutions of NAD+.
-
A cross-reactivity curve is prepared with serial dilutions of this compound+.
-
The standards, cross-reactant dilutions, and samples are mixed with a constant, predetermined concentration of the anti-NAD+ antibody.
-
These mixtures are added to the washed and blocked plate. The plate is then incubated for 1-2 hours at room temperature, allowing the free analyte (NAD+ or this compound+) and the coated NAD+-BSA to compete for binding to the anti-NAD+ antibody.
-
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary anti-NAD+ antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Reaction Termination and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid). The absorbance is then read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The absorbance values are inversely proportional to the concentration of free analyte in the solution. The IC50 values for NAD+ and this compound+ are calculated from their respective dose-response curves. The percent cross-reactivity is then determined using the formula mentioned previously.
Alternative and Confirmatory Methods
While immunoassays are valuable for high-throughput screening, other methods can provide orthogonal confirmation of NAD+ levels and are not subject to antibody cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of small molecules. It offers high specificity and sensitivity by separating molecules based on their physicochemical properties and detecting them by their mass-to-charge ratio.
-
Enzymatic Assays: These assays utilize NAD+-dependent enzymes. The activity of the enzyme, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the concentration of NAD+.
Conclusion
For researchers relying on immunoassays for NAD+ quantification, a thorough understanding of the antibody's specificity is non-negotiable. The potential for cross-reactivity with this compound+, a structurally similar precursor, underscores the importance of using well-characterized antibodies. While high-quality monoclonal antibodies can offer excellent specificity, it is always recommended to validate the assay for the specific sample matrix being investigated. For definitive quantification, especially in complex biological samples, orthogonal methods such as LC-MS/MS should be considered for validation.
A Comparative Analysis of Intracellular Deamino-NAD and Nicotinamide Mononucleotide Levels
A comprehensive guide for researchers, scientists, and drug development professionals on the relative intracellular abundance and metabolic significance of two key NAD+ precursors.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of intracellular NAD+ pools is vital for cellular health, and its decline is associated with aging and various pathologies. Two key intermediates in the biosynthesis of NAD+ are nicotinamide mononucleotide (NMN) and deamino-NAD, also known as nicotinic acid adenine dinucleotide (NaAD). While both are precursors to NAD+, they belong to distinct biosynthetic pathways, which influences their intracellular concentrations and potential as therapeutic targets for boosting NAD+ levels. This guide provides a comparative overview of the intracellular levels of NMN and NaAD, supported by experimental data and detailed methodologies.
Signaling Pathways and Metabolic Context
NMN and NaAD are intermediates in the two primary NAD+ biosynthetic routes: the salvage pathway and the de novo synthesis pathway, respectively.
-
Nicotinamde Mononucleotide (NMN) is a central intermediate in the salvage pathway , which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of NAM to NMN, which is the rate-limiting step in this pathway. NMN is then readily converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[1]
-
This compound (NaAD) is an intermediate in the de novo synthesis pathway , which generates NAD+ from the essential amino acid tryptophan. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid, which then forms nicotinic acid mononucleotide (NaMN). NaMN is subsequently adenylated to form NaAD. Finally, the nicotinic acid moiety in NaAD is amidated to a nicotinamide moiety by NAD+ synthetase, yielding NAD+.[1]
dot
Caption: Simplified NAD+ biosynthetic pathways.
Quantitative Comparison of Intracellular Levels
Direct comparative studies on the baseline intracellular concentrations of NMN and NaAD are scarce. However, data from various metabolomic analyses provide insights into their relative abundance.
| Metabolite | Pathway | Reported Intracellular Concentration | Cell/Tissue Type | Reference |
| Nicotinamide Mononucleotide (NMN) | Salvage | ~3.07 µM (cytosol), ~3.65 µM (nucleus), <0.1 µM (mitochondria) | HEK293T cells | |
| pmol/mg tissue range | Various mouse tissues | |||
| This compound (NaAD) | De Novo | Not typically reported in baseline metabolomic studies; levels are generally low and often below the limit of quantification in steady-state conditions. | Various |
Key Observations:
-
NMN is more readily detected and quantified in baseline intracellular metabolomic studies compared to NaAD.
-
The concentration of NMN can vary significantly between subcellular compartments , with higher levels in the cytosol and nucleus and markedly lower levels in the mitochondria.
-
The intracellular pool of NaAD is generally considered to be very low under normal physiological conditions. Its transient nature as an intermediate in the de novo pathway contributes to its low steady-state concentration.
Experimental Protocols
The accurate quantification of intracellular NMN and NaAD requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
Metabolite Extraction
A robust extraction protocol is crucial to quench metabolic activity and efficiently extract these polar metabolites.
dot
Caption: General metabolite extraction workflow.
Protocol:
-
Quenching: Immediately flash-freeze cell pellets or pulverized tissue in liquid nitrogen to halt all enzymatic activity.
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the frozen sample.
-
Lysis: Thoroughly lyse the cells or tissue through sonication or bead beating while keeping the samples on ice.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
LC-MS/MS Quantification
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of these polar compounds.
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Gradient: A gradient elution is employed to effectively separate the metabolites of interest from the complex biological matrix.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of NMN and NaAD.
-
Detection: Multiple Reaction Monitoring (MRM) is the most sensitive and specific detection method. This involves monitoring a specific precursor-to-product ion transition for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NMN | 335.1 | 123.1 |
| NaAD | 668.1 | 428.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Discussion and Conclusion
The disparity in the reported intracellular concentrations of NMN and NaAD reflects their distinct roles and the metabolic flux through their respective biosynthetic pathways. The salvage pathway, in which NMN is a key player, is the primary route for maintaining NAD+ homeostasis in most mammalian tissues.[1] This high-flux pathway likely contributes to the readily detectable and higher steady-state levels of NMN.
In contrast, the de novo pathway, which produces NaAD, is predominantly active in the liver and kidneys. In other tissues, its contribution to the overall NAD+ pool is considered to be less significant under normal conditions. Consequently, the intracellular concentration of NaAD is generally low and may only become more prominent under specific physiological or pathological conditions that upregulate de novo NAD+ synthesis.
For researchers and drug development professionals, this comparison highlights several key points:
-
NMN is a more abundant and directly accessible precursor in the primary NAD+ recycling pathway, making it a prominent target for interventions aimed at boosting NAD+.
-
Targeting the de novo pathway by modulating enzymes that affect NaAD levels may be a viable strategy in specific tissues or disease contexts where this pathway is upregulated.
-
Sensitive analytical techniques like LC-MS/MS are essential for accurately quantifying these low-abundance metabolites and for elucidating the dynamics of NAD+ metabolism in response to therapeutic interventions.
References
A Comparative Guide to the Validation of LC-MS/MS Methods for Deamino-NAD Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its metabolites is crucial for understanding cellular bioenergetics, signaling pathways, and the impact of therapeutic interventions. Among these metabolites, deamino-NAD, or Nicotinic Acid Adenine Dinucleotide (NAAD), serves as a key intermediate in the Preiss-Handler and de novo synthesis pathways of NAD+. This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of the NAD metabolome, with a focus on this compound, offering a valuable resource for selecting and implementing robust analytical strategies.
Comparative Analysis of LC-MS/MS Methodologies
The quantification of this compound and other polar NAD metabolites presents analytical challenges due to their poor retention on conventional reversed-phase chromatography columns.[1][2] To address this, various methodologies have been developed and validated. The following tables summarize the key performance characteristics of several published LC-MS/MS methods, providing a clear comparison of their experimental protocols and validation parameters.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Method | Biological Matrix | Sample Preparation | Chromatography Column | Mobile Phase | Run Time |
| Mixed-Mode LC-MS/MS[1][2] | Tissues, Cell Lysates | Protein precipitation with diluted DTAB extraction buffer. | Waters Atlantis Premier BEH C18-AX (2.1 x 100 mm, 1.7 µm) | A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (pH 8.5) B: Acetonitrile (B52724) with 0.1% formic acid | 10 min |
| HILIC LC-MS/MS[3] | Cells, Tissues, Biofluids | Biphasic extraction (details not fully specified). Compared with 80% cold methanol (B129727) and 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. | Not explicitly stated, but based on hydrophilic interaction liquid chromatography (HILIC). | Not explicitly stated. | Not specified. |
| Reversed-Phase LC-MS/MS[4][5] | Brain, Plasma, Whole Blood, Cells | Protein precipitation. | Shim-pack GIST C18 (50 x 2.1 mm, 2 µm) | A: 5 mM ammonium acetate (B1210297) in water B: 5 mM ammonium acetate in methanol | 7 min |
| Mixed-Mode LC-MS/MS for Sciatic Nerves[6] | Mice Sciatic Nerves | Homogenization and protein precipitation (surrogate matrix: water). | Atlantis Premier BEH C18 AX | Methylene phosphonic acid as a mobile phase additive (details not fully specified). | 5 min |
Table 2: Comparison of Validation Parameters
| Method | Linearity (Correlation Coefficient) | Precision (%RSD) | Accuracy (%) | LOD/LOQ | Recovery (%) |
| Mixed-Mode LC-MS/MS[1][2] | Fit-for-purpose qualification performed (data not specified). Strong correlation (R² = 0.94) with NAD-Glo assay. | Not specified. | Not specified. | Not specified. | Not specified. |
| HILIC LC-MS/MS[3] | Not specified. | Average of 12% error across three preparation methods. | Not specified. | Not specified. | Not specified. |
| Reversed-Phase LC-MS/MS[4][7] | >0.9965 | <20% | Within ±30% for some quality controls. | Not specified. | Not specified. |
| Mixed-Mode LC-MS/MS for Sciatic Nerves[6] | >0.992 | Within 8.8% | 92.2% to 107.3% | Not specified, but enhanced sensitivity for low-level detection. | 87.8% to 104.7% |
Alternative Methodologies
While LC-MS/MS is a powerful tool for the specific and sensitive quantification of this compound, other methods can be employed, particularly for broader NAD+ measurement.[8]
-
Enzymatic Assays (e.g., NAD-Glo): These bioluminescence-based plate reader assays are high-throughput and can be correlated with LC-MS/MS data for NAD+ quantification.[1][2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more traditional and less expensive method, but it may lack the specificity and sensitivity required for complex biological samples.[8][9]
-
Nuclear Magnetic Resonance (NMR): Can be used for structural elucidation and quantification but generally has lower sensitivity compared to mass spectrometry.[8]
Experimental Protocols
Detailed methodologies are critical for the successful replication and validation of analytical methods. Below are summaries of key experimental protocols from the cited literature.
Mixed-Mode LC-MS/MS for Comprehensive NAD Metabolome Analysis[1][2]
-
Sample Preparation: Tissue or cell lysates are prepared using a dodecyltrimethylammonium (B156365) bromide (DTAB) extraction buffer. For LC-MS/MS analysis, this extract is diluted 20-fold.
-
Chromatography: Separation is achieved on a mixed-mode reversed-phase/anion-exchange column (Waters Atlantis Premier BEH C18-AX). A gradient elution is performed with mobile phase A consisting of 5 mM ammonium formate in water with 0.1% formic acid, adjusted to pH 8.5, and mobile phase B of acetonitrile with 0.1% formic acid. The flow rate is 0.3 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection. Specific multiple reaction monitoring (MRM) transitions for this compound and other metabolites are monitored.
Reversed-Phase LC-MS/MS for NAD(H) Quantification[4][5]
-
Sample Preparation: Simple protein precipitation is employed.
-
Chromatography: A C18 column (Shim-pack GIST C18) is used with a gradient elution. Mobile phase A is 5 mM ammonium acetate in water, and mobile phase B is 5 mM ammonium acetate in methanol. The flow rate is set to 0.4 mL/min.
-
Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI) mode. Specific MRM transitions are monitored for NAD+ and NADH, with collision energies optimized for each analyte.
Signaling Pathways and Experimental Workflows
Visualizing the intricate biochemical pathways and analytical processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NAD+ biosynthesis pathways involving this compound and a typical LC-MS/MS experimental workflow.
Caption: NAD+ Biosynthesis Pathways highlighting the formation of this compound (NAAD).
Caption: A generalized workflow for LC-MS/MS analysis of metabolites.
References
- 1. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Deamino-NAD vs. Other NAD+ Precursors: A Comparative Guide to Boosting Cellular NAD+
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, playing a vital role in energy production, DNA repair, and cellular homeostasis. As NAD+ levels decline with age and in certain pathological conditions, strategies to augment cellular NAD+ pools are of significant interest in research and drug development. This guide provides an objective comparison of various NAD+ precursors, with a focus on Deamino-NAD (NaAD) in relation to more commonly studied alternatives like Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinamide (NAM), and Tryptophan (Trp).
Executive Summary
While significant research has focused on NAD+ precursors such as NR and NMN, data on the direct use of this compound (NaAD) as a supplemental precursor is scarce. NaAD is primarily recognized as an intracellular intermediate in the Preiss-Handler pathway, which converts nicotinic acid (NA) to NAD+. In contrast, NR, NMN, NAM, and Trp are all established dietary precursors that contribute to the cellular NAD+ pool through distinct metabolic routes. NR and NMN are often considered the most efficient precursors for elevating NAD+ levels.[1][2] This guide will detail the known metabolic pathways, present available comparative data for the established precursors, and outline the experimental protocols necessary for their evaluation.
Metabolic Pathways of NAD+ Precursors
The synthesis of NAD+ in mammalian cells occurs through three primary pathways: the Preiss-Handler pathway, the salvage pathway, and the de novo pathway. Each of the primary NAD+ precursors utilizes a specific route to contribute to the cellular NAD+ pool.
This compound (NaAD) in the Preiss-Handler Pathway:
This compound, or nicotinic acid adenine dinucleotide (NaAD), is a key intermediate in the Preiss-Handler pathway.[3][4] This pathway begins with the conversion of nicotinic acid (NA), a form of vitamin B3, into nicotinic acid mononucleotide (NaMN). NaMN is then adenylylated to form NaAD. Finally, the enzyme NAD+ synthetase (NADS) amidates NaAD, converting it into NAD+.[3][5][6] Currently, scientific literature does not extensively cover the direct supplementation of NaAD to boost cellular NAD+ levels.
Figure 1. The Preiss-Handler Pathway for NAD+ Synthesis.
Other NAD+ Precursors and Their Pathways:
-
Nicotinamide (NAM): A form of vitamin B3, NAM is a central molecule in the salvage pathway , which recycles NAM back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[7][8]
-
Nicotinamide Riboside (NR): NR, another form of vitamin B3, also utilizes the salvage pathway. It is first phosphorylated to NMN by nicotinamide riboside kinases (NRKs) before being converted to NAD+.[7][8][9]
-
Nicotinamide Mononucleotide (NMN): NMN is an intermediate in the salvage pathway and is considered a direct precursor to NAD+.[7][10] There is ongoing debate about whether NMN can be directly transported into cells or if it must first be converted to NR.[11][12]
-
Tryptophan (Trp): This essential amino acid is the starting material for the de novo synthesis pathway . Through a series of enzymatic reactions, Trp is converted to quinolinic acid, which then enters the Preiss-Handler pathway to produce NAD+.[4][7][8] This pathway is generally considered the least efficient for NAD+ synthesis.[1]
References
- 1. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. debuglies.com [debuglies.com]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry [bio-protocol.org]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of NAD+ Synthetase: Ammonia vs. Glutamine as the Nitrogen Source
A detailed examination of the kinetic properties of NAD+ synthetase (NADS) reveals a fundamental divergence in substrate utilization, with significant implications for cellular metabolism and evolution. This guide provides a comparative analysis of the kinetics of NADS with its two primary nitrogen donors, ammonia (B1221849) and glutamine, supported by experimental data and protocols.
NAD+ synthetase catalyzes the final step in the de novo and salvage pathways of NAD+ biosynthesis, a crucial coenzyme in cellular redox reactions and a substrate for various signaling pathways.[1][2][3] The source of the amide group for the amidation of nicotinic acid adenine (B156593) dinucleotide (NaAD) to NAD+ distinguishes two major classes of this enzyme: those that directly utilize ammonia and those that derive ammonia from the hydrolysis of glutamine.[4][5]
The ability to utilize glutamine is conferred by a specialized glutaminase (B10826351) domain, which is either fused to the synthetase domain in a single polypeptide chain or exists as a separate subunit that forms a complex with the synthetase.[1][6][7] In contrast, ammonia-dependent NADS are typically single-domain enzymes.[1][6] Eukaryotic NADS are generally glutamine-dependent, while prokaryotes exhibit both types.[1][4]
Comparative Kinetics: A Quantitative Overview
The kinetic parameters for NADS from various organisms highlight the distinct efficiencies with which they utilize ammonia and glutamine. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme.
| Organism/Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Methanocaldococcus jannaschii (Archaeal, single-domain) | Ammonia | 0.13 ± 0.02 | 0.20 ± 0.01 | 1.54 x 10³ | [1][7] |
| Glutamine | No activity | - | - | [1][7] | |
| Thermus thermophilus (Bacterial, two-subunit) - Synthetase subunit alone | Ammonia | - | - | - | [6] |
| Thermus thermophilus (Bacterial, two-subunit) - GAT/NADS complex | Ammonia | Lower than Glutamine | Higher than Glutamine | ~50-fold preference for ammonia | [6] |
| Glutamine | Higher than Ammonia | Lower than Ammonia | - | [6] | |
| Mycobacterium tuberculosis (Bacterial, two-domain) | Ammonia | - | - | ~4-fold preference for glutamine | [7] |
| Glutamine | - | - | - | [7] | |
| Human (NADsyn1, two-domain) | Ammonia | - | - | ~6-fold preference for glutamine | [7][8] |
| Glutamine | - | - | - | [7][8] | |
| Human (NADsyn2, single-domain) | Ammonia | Physiological donor | - | - | [8] |
| Glutamine | No activity | - | - | [8] |
Note: Specific Km and kcat values were not always available in the provided search results, but relative preferences were stated.
Signaling Pathways and Logical Relationships
The choice of nitrogen source for NAD+ synthesis is intertwined with the overall nitrogen metabolism of the cell. In many organisms, glutamine is a primary carrier of nitrogen. The evolution of a glutaminase domain in NADS is thought to be an adaptation to utilize this abundant nitrogen source, especially in environments where free ammonia may be limiting.[1][6]
Caption: NADS substrate utilization pathways.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a continuous spectrophotometric assay. The following provides a generalized methodology based on protocols described in the literature.[1][7]
Objective: To determine the kinetic parameters (Km and Vmax) of NAD+ synthetase for ammonia and glutamine.
Materials:
-
Purified NAD+ synthetase
-
Nicotinic acid adenine dinucleotide (NaAD)
-
ATP
-
Ammonium (B1175870) chloride (NH₄Cl) or L-glutamine
-
Coupling enzyme: Alcohol dehydrogenase (ADH)
-
Reaction buffer (e.g., Tris-HCl or HEPES with MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a saturating concentration of NaAD and ATP, the coupling enzyme (ADH), and ethanol.
-
Substrate Titration: For determining the Km for the nitrogen donor, vary the concentration of either ammonium chloride or L-glutamine across a range of concentrations bracketing the expected Km.
-
Enzyme Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a cuvette. Initiate the reaction by adding a known amount of purified NAD+ synthetase.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm. The production of NAD+ is coupled to its reduction to NADH by ADH, with the concomitant oxidation of ethanol to acetaldehyde. The increase in absorbance at 340 nm is directly proportional to the amount of NADH formed, and thus to the activity of NADS.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots using the Beer-Lambert law (ε₃₄₀ for NADH = 6.22 mM⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values. The kcat can be calculated by dividing Vmax by the enzyme concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative kinetic analysis of NAD+ synthetase.
Caption: Workflow for NADS kinetic analysis.
References
- 1. Glutamine versus Ammonia Utilization in the NAD Synthetase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human NAD metabolome: Functions, metabolism and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial NAD Metabolism: Lessons from Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Glutamine versus Ammonia Utilization in the NAD Synthetase Family | PLOS One [journals.plos.org]
- 8. Molecular identification of human glutamine- and ammonia-dependent NAD synthetases. Carbon-nitrogen hydrolase domain confers glutamine dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Deamino-NAD Dependent Enzymatic Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of enzymatic reactions is paramount for accurate data interpretation and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of methods to validate the specificity of deamino-NAD dependent enzymatic reactions, with a focus on NAD+ synthetase as a prime example. Detailed experimental protocols, comparative kinetic data, and workflow visualizations are presented to aid in the rigorous assessment of enzyme specificity.
Deamino-nicotinamide adenine (B156593) dinucleotide (this compound), also known as nicotinic acid adenine dinucleotide (NAAD), is a crucial intermediate in the biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD+). The enzyme responsible for the conversion of this compound to NAD+ is NAD+ synthetase (NADS), a key player in maintaining the cellular NAD+ pool. Understanding and validating the specificity of this reaction is critical for studying NAD+ metabolism and for the development of drugs targeting this pathway.
Performance Comparison: this compound Dependent vs. Alternative Reactions
The primary alternative to the this compound dependent reaction catalyzed by NAD+ synthetase is the utilization of different amide donors. In humans, two isoforms of NAD+ synthetase exist: a glutamine-dependent synthetase (NADsyn1) and an ammonia-dependent synthetase (NADsyn2), each with distinct tissue distributions. The specificity of these enzymes for their substrates is a key determinant of their biological function.
To quantitatively compare the performance of these enzymatic reactions, kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km) are determined. A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat reflects a faster turnover rate. The specificity constant is the most direct measure of an enzyme's catalytic efficiency and substrate preference.
Below is a summary of available kinetic data for NAD+ synthetase from different organisms, highlighting the enzyme's specificity for its substrates.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Methanocaldococcus jannaschii (ammonia-dependent) | deamido-NAD | 136 ± 20 | 0.20 ± 0.01 | 1.47 x 10³ | [1] |
| Bacillus subtilis (ammonia-dependent) | deamido-NAD | Data not available | Data not available | Data not available | |
| Human NADsyn1 (glutamine-dependent) | Glutamine | Data not available | Data not available | Data not available | |
| Human NADsyn1 (glutamine-dependent) | deamido-NAD | Data not available | Data not available | Data not available | |
| Human NADsyn2 (ammonia-dependent) | Ammonia | Data not available | Data not available | Data not available | |
| Human NADsyn2 (ammonia-dependent) | deamido-NAD | Data not available | Data not available | Data not available |
Experimental Protocols for Validating Specificity
Validating the specificity of a this compound dependent reaction involves a multi-faceted approach, including enzyme activity assays, substrate specificity profiling, and inhibitor screening.
Enzyme Activity Assay: Continuous Spectrophotometric Method for NAD+ Synthetase
This protocol describes a continuous coupled-enzyme assay to monitor the production of NAD+ in real-time. The formation of NAD+ is coupled to a second enzymatic reaction that produces a chromogenic or fluorogenic product, allowing for continuous monitoring of the reaction rate.
Principle: NAD+ synthetase catalyzes the following reaction: this compound + ATP + Amide Donor (Glutamine or Ammonia) → NAD+ + AMP + Pyrophosphate (PPi) + (Glutamate)
The produced NAD+ is then used as a cofactor by a coupling enzyme, such as alcohol dehydrogenase (ADH), in the presence of a suitable substrate (e.g., ethanol). The reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Purified NAD+ synthetase
-
This compound solution
-
ATP solution
-
Amide donor solution (L-glutamine or ammonium (B1175870) chloride)
-
Coupling enzyme (e.g., yeast alcohol dehydrogenase)
-
Substrate for coupling enzyme (e.g., ethanol)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0, containing MgCl₂)
Procedure:
-
Prepare a reaction mixture containing all components except the initiating substrate (e.g., this compound).
-
Incubate the mixture at the desired temperature in a spectrophotometer-compatible cuvette.
-
Initiate the reaction by adding the initiating substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Substrate Specificity Profiling
To confirm that the enzymatic activity is specific to this compound, it is essential to test a panel of structurally related analogs.
Procedure:
-
Perform the enzyme activity assay as described above.
-
In separate reactions, replace this compound with equimolar concentrations of potential alternative substrates, such as NAD+, nicotinamide mononucleotide (NMN), or other NAD+ precursors.
-
Compare the reaction rates obtained with each substrate. A significantly higher rate with this compound indicates substrate specificity.
Inhibitor Screening
Investigating the effect of potential inhibitors can further validate the specificity of the reaction. The product of the reaction, NAD+, is a potential feedback inhibitor.
Procedure:
-
Perform the enzyme activity assay in the presence of varying concentrations of the potential inhibitor (e.g., NAD+ or known NAD+ synthetase inhibitors).
-
Determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.
-
Competitive inhibition by NAD+ would provide strong evidence for the specific binding of this compound to the active site.
Visualizing Workflows and Pathways
To clearly illustrate the experimental processes and the underlying biochemical pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for validating this compound dependent enzyme specificity.
Caption: The enzymatic reaction catalyzed by NAD+ Synthetase.
Caption: Principle of the coupled spectrophotometric assay for NAD+ Synthetase.
By employing these rigorous validation methods, researchers can confidently ascertain the specificity of this compound dependent enzymatic reactions, paving the way for more accurate biological insights and the development of precisely targeted therapeutic interventions.
References
A Comparative Analysis of Deamino-NAD⁺ and NAD⁺ on Sirtuin Activity: An Overview for Researchers
A comprehensive review of existing literature reveals a significant lack of direct comparative studies on the effects of deamino-NAD⁺ versus NAD⁺ on sirtuin activity. This suggests that this compound⁺ is likely not a viable co-substrate for this class of enzymes. This guide will objectively present the established mechanism of NAD⁺-dependent sirtuin activity and, based on structural and mechanistic data, provide a strong inference as to why this compound⁺ is not a suitable substitute.
Sirtuins are a class of NAD⁺-dependent lysine (B10760008) deacylases that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, and metabolic regulation. Their absolute dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a co-substrate links their enzymatic activity directly to the cell's metabolic state. The catalytic mechanism of sirtuins involves the cleavage of NAD⁺ into nicotinamide and ADP-ribose, which is coupled to the removal of an acyl group from a lysine residue on a target protein.
The Sirtuin Deacetylation Pathway: A Central Role for NAD⁺
The canonical sirtuin-catalyzed deacetylation reaction proceeds through a series of well-defined steps. This intricate mechanism underscores the specific molecular interactions required between the sirtuin enzyme, the acetylated substrate, and the NAD⁺ co-substrate.
Figure 1: A simplified diagram illustrating the NAD⁺-dependent deacetylation pathway catalyzed by sirtuins.
Structural Basis for NAD⁺ Specificity
Structural studies of sirtuins, such as SIRT2, have provided detailed insights into the binding of NAD⁺ within the enzyme's active site. The NAD⁺ molecule binds in a conserved pocket, with the Rossmann fold domain playing a critical role in recognizing the ADP-ribose moiety. Specific hydrogen bonds and hydrophobic interactions secure both the nicotinamide and the adenine rings of NAD⁺ in a conformation optimal for catalysis.
The adenine ring of NAD⁺ is specifically recognized by the enzyme. Any modification to this part of the molecule, such as the removal of the amino group at the 6th position to form this compound⁺ (where the amine is replaced by a hydroxyl group, resulting in a hypoxanthine (B114508) base), would disrupt these critical interactions. This disruption would likely prevent the proper binding and orientation of the co-substrate, thereby inhibiting the catalytic reaction. While no direct experimental data is available for this compound⁺, studies on other NAD⁺ analogs, such as nicotinic acid adenine dinucleotide (NAAD), have shown that sirtuins can be engineered to utilize them, highlighting the stringent specificity for the adenine moiety in the wild-type enzymes.[1]
Experimental Data: A Notable Absence
A thorough search of scientific literature reveals no published experimental data directly comparing the kinetic parameters of sirtuins using this compound⁺ versus NAD⁺. This absence strongly implies that this compound⁺ is not a functional co-substrate for sirtuins. Standard enzymatic assays for sirtuin activity, which are well-established and widely used, have not reported the use of this compound⁺.
For reference, a typical experimental protocol to determine sirtuin activity is outlined below.
Experimental Protocol: A Standard Sirtuin Activity Assay
This protocol describes a common method for measuring sirtuin deacetylase activity, which could theoretically be adapted to test NAD⁺ analogs.
Objective: To measure the deacetylase activity of a purified sirtuin enzyme using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine residue and a fluorescent reporter group)
-
NAD⁺ solution, freshly prepared
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
96-well microplate, black
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in the microplate wells containing the assay buffer, the fluorogenic acetylated peptide substrate, and either NAD⁺ or the analog to be tested (in this hypothetical case, this compound⁺) at various concentrations.
-
Initiate the reaction by adding the purified sirtuin enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and develop the signal by adding the developer solution to each well.
-
Incubate for a further period to allow for the cleavage of the deacetylated peptide and the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the reaction velocity based on the fluorescence signal and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Figure 2: A generalized workflow for a fluorescence-based sirtuin activity assay.
Conclusion
References
A Head-to-Head Comparison of Deamino-NAD Detection Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of deamino-NAD (Nicotinic Acid Adenine (B156593) Dinucleotide, NAAD) are crucial for understanding cellular metabolism, signaling pathways, and the efficacy of therapeutic interventions. This compound is a key intermediate in the de novo synthesis pathway of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a vital coenzyme in numerous biological processes. This guide provides an objective comparison of the primary methods used for this compound detection, supported by experimental data and detailed protocols.
Overview of Detection Methods
The primary methods for the detection of this compound and other NAD+ metabolites can be broadly categorized into chromatographic techniques and enzymatic assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high specificity and the ability to measure multiple metabolites simultaneously. Enzymatic assays, on the other hand, provide a more functional measurement and can be adapted for high-throughput screening.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the most common methods for detecting NAD+ and its metabolites. While specific performance data for this compound is not always reported separately, the data for the broader NAD+ metabolome provides a strong indication of the expected performance for this compound detection.
| Method | Principle | Typical Sample Type | Sensitivity (LOD) | Linearity Range | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance (typically at 260 nm).[1] | Cell/tissue extracts, biological fluids. | Micromolar (µM) range.[1] | 0.2 - 2.0 µM for NAD+.[1] | Medium | Robust, reliable, and reproducible for quantification.[1] | Lower sensitivity compared to MS; potential for co-eluting interferences.[1] |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for highly specific detection and quantification.[2] | Cell/tissue extracts, plasma, whole blood.[2][3] | Low picomolar (pM) to nanomolar (nM) range.[4] | 0.25 - 200 µM for NAD+.[5] | High | High sensitivity and specificity; allows for multiplexed analysis of the NAD+ metabolome.[2][4] | Higher equipment cost and complexity; potential for matrix effects and ion suppression.[6] |
| Enzymatic Cycling Assays | Enzymatic reactions that cycle NAD+/NADH, leading to the production of a detectable signal (colorimetric or fluorescent).[2][7] | Cell/tissue extracts, plasma.[8] | Nanomolar (nM) range.[9] | 1 - 500 nM for NAD/NADH.[9] | High | High sensitivity, suitable for high-throughput screening, relatively low cost.[8] | Indirect measurement; may have cross-reactivity with other nucleotides.[2] |
Signaling Pathway and Experimental Workflow
The accurate measurement of this compound is critical for studying the de novo NAD+ synthesis pathway, which is a key therapeutic target in various diseases.
De Novo NAD+ Synthesis Pathway
The diagram below illustrates the de novo synthesis pathway of NAD+, highlighting the central role of this compound (NAAD). This pathway starts from the amino acid tryptophan and proceeds through several enzymatic steps to produce NAD+.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 9. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [worldwide.promega.com]
A Researcher's Guide to Deamino-NAD and Other NAD+ Structural Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of deamino-NAD and other NAD+ structural analogs, supported by experimental data. Explore their applications as enzyme substrates and inhibitors, with detailed protocols and pathway visualizations to inform your research.
This compound+, a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), serves as a valuable tool in biochemical research. While it is well-characterized as a substrate for certain enzymes, its utility and that of other NAD+ analogs extends to the modulation of various enzymatic activities, including those of poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), key regulators of cellular processes. This guide provides a comparative overview of this compound+ and other NAD+ analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
This compound+ as an Enzyme Substrate: A Focus on Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH)
This compound+ is recognized as a substrate for rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (GPDH), an essential enzyme in glycolysis.[1][2] The interaction between this compound+ and GPDH has been quantitatively characterized, providing insights into the enzyme's active site and catalytic mechanism.
Quantitative Data: this compound+ Interaction with GPDH
| Analog | Enzyme | K_m_ (pM) | K_d_ (pM) |
| This compound+ | Rabbit Muscle GPDH | 2300 | 112 |
K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower K_m_ indicates a higher affinity of the enzyme for the substrate. K_d_ (dissociation constant) reflects the binding affinity between the ligand (this compound+) and the protein (GPDH). A lower K_d_ indicates a stronger binding affinity.
Experimental Protocol: GPDH Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of GPDH using this compound+ as a substrate. The assay measures the rate of NADH formation, which corresponds to the reduction of this compound+.
Materials:
-
Potassium pyrophosphate buffer (0.1 M, pH 8.5)
-
Glyceraldehyde-3-phosphate (GAP) solution
-
This compound+ solution
-
GPDH enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the potassium pyrophosphate buffer, GAP, and this compound+ in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the GPDH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
NAD+ Structural Analogs as Modulators of PARP and Sirtuin Activity
While this compound+ is primarily studied as a substrate, other NAD+ analogs, particularly those with modifications to the nicotinamide moiety, have been investigated as inhibitors of PARP and sirtuin enzymes. These enzymes play critical roles in DNA repair, gene expression, and cellular metabolism, making them attractive targets for drug development.
Comparative Inhibition of PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response. Its inhibition is a validated strategy in cancer therapy. Several NAD+ analogs act as competitive inhibitors of PARP1 by binding to the nicotinamide-binding pocket.
| Inhibitor | Target Enzyme | IC_50_ (µM) |
| Nicotinamide | PARP1 | ~50-200 |
| Benzamide | PARP1 | 3.3 |
| 3-Aminobenzamide (3-AB) | PARP1 | Varies (used as a reference inhibitor) |
| ADO-3'-N3-NAD+ | PARP1 | K_m_ = 524.8 µM (as a substrate) |
IC_50_ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC_50_ value indicates a more potent inhibitor.
This protocol describes a non-radioactive, fluorescence-based assay to screen for PARP1 inhibitors. The assay measures the consumption of NAD+ by PARP1.
Materials:
-
Assay buffer (e.g., Tris-HCl with MgCl_2_ and DTT)
-
Activated DNA (e.g., nicked DNA)
-
Recombinant human PARP1 enzyme
-
NAD+ solution
-
Test compounds (potential inhibitors)
-
Fluorescent NAD+ detection reagent
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, activated DNA, and PARP1 enzyme to the wells of the microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the fluorescent NAD+ detection reagent.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates NAD+ consumption by PARP1, and the potency of inhibitors can be determined by the degree to which they prevent this decrease.
Comparative Inhibition of Sirtuin 1 (SIRT1)
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes. SIRT1, in particular, is a major regulator of metabolism and aging. Nicotinamide, a product of the sirtuin deacetylation reaction, acts as a feedback inhibitor.
| Inhibitor | Target Enzyme | IC_50_ (µM) |
| Nicotinamide | SIRT1 | 50-180 |
| Isonicotinamide | SIRT1 | >1000 (less potent than nicotinamide) |
This protocol details a common method for measuring SIRT1 activity and screening for inhibitors using a fluorogenic substrate.
Materials:
-
SIRT1 assay buffer
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
Recombinant human SIRT1 enzyme
-
NAD+ solution
-
Test compounds (potential inhibitors)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add SIRT1 assay buffer, SIRT1 enzyme, and test compounds to the wells of the microplate.
-
Add the NAD+ solution.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the deacetylation reaction and add the developer solution.
-
Incubate to allow for cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity. A decrease in fluorescence compared to the control indicates inhibition of SIRT1 activity.
Conclusion
This compound+ and other NAD+ structural analogs are versatile tools in the study of NAD+-dependent enzymes. While this compound+ is a well-characterized substrate for GPDH, providing a means to probe its activity, other analogs, such as nicotinamide, serve as valuable inhibitors for enzymes like PARP1 and SIRT1. The comparative data and detailed protocols provided in this guide are intended to assist researchers in selecting the appropriate NAD+ analog for their specific experimental needs, thereby advancing our understanding of the critical roles these enzymes play in health and disease.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Deamino-NAD
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as nitrile gloves and safety glasses. Disposal activities should be carried out in a well-ventilated area to minimize the risk of inhalation.
Deamino-NAD Properties and Hazard Assessment
This compound is an off-white powder that is hygroscopic.[1] For the purposes of disposal, its properties are considered comparable to NAD+, which is not classified as a hazardous substance under OSHA's Hazard Communication Standard.[2][3] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and federal regulations, as institutional policies may vary.
| Property[1][4] | Data |
| Chemical Formula | C21H26N6O15P2 |
| Molecular Weight | 664.4 g/mol |
| Physical State | Solid (off-white powder) |
| Storage | Store in a tightly sealed container below 0°C |
| Hazard Classification | Not classified as hazardous |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on its physical state.
-
Containerization : Ensure the solid this compound waste is in a securely sealed and clearly labeled container.
-
Label Defacement : To prevent any confusion, deface or remove the original chemical label.
-
Secondary Containment : Place the sealed container into a secondary container, such as a cardboard box.
-
Final Disposal : Dispose of the secondary container directly into the regular municipal waste stream. Do not place it in laboratory trash cans that are handled by custodial staff to avoid accidental exposure.[2]
-
Hazard Check : Confirm that the aqueous solution does not contain any other hazardous materials. If other hazardous chemicals are present, the mixture must be disposed of as hazardous waste according to institutional guidelines.[2]
-
Dilution and Flushing : If the solution is non-hazardous, it can be disposed of down the sanitary sewer. Turn on the cold water to a strong, steady flow and slowly pour the solution down the drain.[2]
-
Continued Flushing : Continue to flush the drain with a copious amount of cold water for at least one minute after pouring the solution to ensure it is thoroughly diluted within the sewer system.[2]
-
Segregation : Labware such as gloves and pipette tips that are not grossly contaminated with this compound can be placed in a sealed bag.
-
Disposal : This bag can then be disposed of in the regular laboratory trash.[2]
-
Hazardous Contamination : If the labware is contaminated with other hazardous materials, it must be disposed of as hazardous waste.[2]
-
"RCRA Empty" : Ensure the container is "RCRA Empty," meaning all contents have been removed by normal means.[2]
-
Label Removal : Deface or remove the original product label.
-
Disposal : The empty container can be disposed of in the regular trash or recycled according to your institution's policies.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Deamino-NAD
I. Understanding the Compound
Deamino-NAD is a structural analog of NAD+. While specific hazard data is limited, it is prudent to handle it with the same level of care as other laboratory chemicals. Based on the available information for NAD+, this compound is not classified as hazardous; however, good laboratory practices should always be followed.
Physical and Chemical Properties (based on NAD+):
-
Appearance: Off-white to yellowish solid.
-
Solubility: Soluble in water.
-
Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (fluid-resistant)- Nitrile or Neoprene Gloves- Safety Goggles |
| Handling Liquid Solutions (Dissolving, Transferring) | - Disposable Gown (fluid-resistant)- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields or Face Shield |
| General Laboratory Use | - Laboratory Coat- Nitrile or Neoprene Gloves- Safety Glasses |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and maintain a safe laboratory environment.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is typically at room temperature for continental US shipments, but may vary elsewhere; always check the Certificate of Analysis for specific storage conditions.[1]
B. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated enclosure to avoid inhalation of any dust.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weigh boats.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean the weighing area and all equipment with a damp cloth immediately after use to remove any residual powder.
C. Preparation of Solutions:
-
Work within a chemical fume hood or on a bench with adequate ventilation.
-
Wear the appropriate PPE for handling liquids.
-
Slowly add the weighed this compound to the desired solvent (e.g., water) while stirring to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, date, and your initials.
D. Spill Cleanup:
-
For Solid Spills:
-
Gently sweep up the spilled material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a wet sponge or cloth.
-
-
For Liquid Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the unused compound in accordance with local, state, and federal regulations. It is generally recommended to dispose of it as chemical waste through a licensed contractor.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled waste container. Do not pour down the drain.
-
Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, should be placed in a sealed bag or container and disposed of as chemical waste.
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
